PF-06445974
Description
Propriétés
IUPAC Name |
4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-15-10-12(3-4-13(15)11-22)17-18-16(2-1-7-23-18)25-9-8-24(14-5-6-14)20(26)19(17)25/h1-4,7,10,14H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTCDMZVTLNYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN3C4=C(C(=C3C2=O)C5=CC(=C(C=C5)C#N)F)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055776-17-3 | |
| Record name | PF-06445974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055776173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06445974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ6344143 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06445974
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound elevates intracellular cAMP levels, thereby modulating downstream signaling pathways. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, its role in cellular signaling, and the experimental methodologies used to characterize it.
Core Mechanism of Action: Selective PDE4B Inhibition
This compound exerts its pharmacological effects through the selective inhibition of the phosphodiesterase 4B (PDE4B) enzyme. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thus regulating their intracellular concentrations and downstream signaling. The PDE4 family is specific for cAMP, and consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.
This compound exhibits high affinity and selectivity for the PDE4B subtype. This selectivity is crucial as different PDE4 subtypes are expressed in various tissues and are implicated in distinct physiological and pathological processes.
Quantitative Data: In Vitro Inhibition Profile
The inhibitory potency of this compound against PDE4 subtypes and its selectivity over other PDE families have been determined through various in vitro assays.
| Target | IC50 (nM) | Reference |
| PDE4B | < 1 | [1] |
| PDE4A | 4.7 | [1] |
| PDE4C | 17 | [1] |
| PDE4D | 36 | [1] |
| PDE10A | 2290 | [1] |
| PDE5A | 4640 | [1] |
| GABAA | Ki = 3850 | [1] |
Signaling Pathway: Modulation of the cAMP Cascade
The primary consequence of PDE4B inhibition by this compound is the accumulation of intracellular cAMP. cAMP is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes by activating downstream effectors, most notably Protein Kinase A (PKA).
cAMP Signaling Pathway Diagram
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A variety of in vitro and in vivo experimental techniques have been employed to elucidate the mechanism of action of this compound.
In Vitro PDE4B Enzymatic Activity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4B.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is used. The substrate, cAMP, is typically radiolabeled (e.g., [³H]-cAMP) or fluorescently labeled.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The PDE4B enzyme is incubated with the substrate in the presence of varying concentrations of this compound in an appropriate assay buffer.
-
Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.
-
Product Quantification: The amount of hydrolyzed product (e.g., [³H]-AMP or fluorescently modified AMP) is quantified. This is often achieved by separating the product from the substrate using methods like scintillation counting or fluorescence polarization.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
"Cold Tracer" In Vivo Specific Binding Assessment (LC-MS/MS)
Objective: To assess the specific binding of this compound to its target in the brain in vivo without the use of a radiolabeled compound.
Methodology:
-
Animal Model: Typically, rodents (e.g., rats or mice) are used.
-
Compound Administration: A low, tracer dose of non-radiolabeled ("cold") this compound is administered intravenously.
-
Blocking Experiment: A separate group of animals is pre-treated with a high dose of a known PDE4 inhibitor (a "blocker") to saturate the target sites before the administration of the "cold tracer" this compound.
-
Tissue Collection: At a specified time point after administration, the animals are euthanized, and the brains are rapidly excised and dissected into specific regions.
-
Sample Preparation: The brain tissue is homogenized and processed to extract the drug.
-
LC-MS/MS Analysis: The concentration of this compound in the brain homogenates is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The specific binding is calculated as the difference in the concentration of this compound in the brains of the tracer-only group and the blocker-pre-treated group.
In Vivo PET Imaging with [¹⁸F]this compound
Objective: To visualize and quantify the distribution and density of PDE4B in the living brain using Positron Emission Tomography (PET).
Methodology:
-
Radioligand Synthesis: this compound is radiolabeled with Fluorine-18 ([¹⁸F]) to produce [¹⁸F]this compound.
-
Subject Preparation: Human volunteers or non-human primates are positioned in a PET scanner. An arterial line is often placed for blood sampling to measure the concentration of the radioligand in the plasma.
-
Radioligand Injection: A bolus of [¹⁸F]this compound is injected intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) to measure the uptake and distribution of the radioligand in the brain.
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to determine the arterial input function, which represents the concentration of the parent radioligand available to the brain over time.
-
Data Analysis: The PET data, in conjunction with the arterial input function, are analyzed using pharmacokinetic modeling to calculate the total distribution volume (VT) in different brain regions. VT is an indicator of the density of available PDE4B binding sites.
Broad-Spectrum Off-Target Screening
Objective: To assess the selectivity of this compound by screening it against a wide range of other receptors, enzymes, and ion channels.
Methodology:
-
Panel of Targets: this compound is tested against a commercially available panel of dozens to hundreds of molecular targets.
-
Assay Formats: A variety of assay formats are used depending on the target class, including radioligand binding assays for receptors, enzymatic assays for enzymes, and functional assays for ion channels.
-
Compound Concentration: this compound is typically tested at a single high concentration (e.g., 10 µM) for initial screening.
-
Data Analysis: The percentage of inhibition or activation is determined for each target. Any significant "hits" (typically >50% inhibition or activation) are then followed up with concentration-response curves to determine the IC50 or EC50.
Mandatory Visualizations
Experimental Workflow: In Vivo PET Imaging
Caption: Workflow for in vivo PET imaging with [¹⁸F]this compound.
Logical Relationship: Target Selectivity Assessment
Caption: Logical flow for assessing the target selectivity of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of PDE4B. Its mechanism of action, centered on the elevation of intracellular cAMP levels, has been thoroughly characterized through a combination of in vitro enzymatic assays and in vivo imaging techniques. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of this compound for researchers and drug development professionals. The high selectivity of this compound for PDE4B makes it an invaluable tool for studying the specific roles of this enzyme in health and disease and holds promise for the development of novel therapeutics.
References
PF-06445974: A Technical Guide to a Selective PDE4B Inhibitor for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in regulating intracellular signaling pathways. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound modulates various cellular processes, making it a valuable tool for research in inflammation, neurological disorders, and other conditions where PDE4B is implicated. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols to facilitate its use in research and drug development.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound against PDE4 Subtypes
| Target | IC50 (nM) |
| PDE4B | < 1 |
| PDE4A | 4.7 |
| PDE4C | 17 |
| PDE4D | 36 |
Table 2: Selectivity Profile of this compound against Other Phosphodiesterases and Receptors
| Target | IC50 (nM) | Ki (nM) |
| PDE10 | 2290 | - |
| PDE5A | 4640 | - |
| GABAA | - | 3850 |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE4B enzyme. PDE4B is responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a multitude of cellular signaling cascades. By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to the modulation of gene expression and cellular responses, including the suppression of pro-inflammatory cytokines.
Experimental Protocols
In Vitro PDE4B Inhibition Assay (IMAP TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the in vitro potency of this compound against PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
IMAP TR-FRET PDE Evaluation Assay Kit (containing binding buffer, binding reagent, and Tb-donor)
-
Assay plates (384-well, black, low volume)
-
This compound compound dilutions
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 384-well assay plate, add the PDE4B enzyme solution.
-
Add the this compound dilutions to the respective wells.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding the IMAP Binding Solution containing the Tb-donor.
-
Incubate for an additional 3 hours at room temperature to allow for binding equilibration.
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 490 nm and 520 nm).
-
Calculate the ratio of the acceptor (520 nm) to donor (490 nm) fluorescence to determine the level of PDE4B inhibition and calculate IC50 values.
In Vivo PET Imaging with [18F]this compound
This protocol outlines the general procedure for conducting a Positron Emission Tomography (PET) imaging study in humans to assess the brain uptake and target occupancy of [18F]this compound.
Materials and Equipment:
-
Synthesized and purified [18F]this compound radioligand
-
PET/CT or PET/MR scanner
-
Automated blood sampling system
-
Arterial line for blood collection
-
Healthy human volunteers
-
Anesthesia and monitoring equipment (if required for preclinical studies)
Procedure:
-
Radioligand Synthesis: Synthesize [18F]this compound via a one-step nucleophilic substitution reaction from a nitro-precursor, followed by purification using semi-preparative HPLC.
-
Subject Preparation: Position the subject in the PET scanner. If required for kinetic modeling, an arterial line is placed for blood sampling.
-
Radioligand Administration: Administer a bolus injection of [18F]this compound intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for a duration of up to 120 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register PET images with anatomical MRI scans. Define regions of interest (ROIs) on the MRI and project them onto the dynamic PET data to generate time-activity curves (TACs).
-
Kinetic Modeling: Use the TACs and the arterial input function to perform kinetic modeling (e.g., two-tissue compartment model) to quantify the total distribution volume (VT) of the radioligand in different brain regions.
-
Target Occupancy Assessment: In drug development studies, a baseline scan is followed by a second scan after administration of a therapeutic dose of a non-radiolabeled PDE4B inhibitor. The reduction in VT between the two scans is used to calculate target occupancy.
Conclusion
This compound is a highly selective and potent PDE4B inhibitor with favorable properties for both in vitro and in vivo research. Its use as a PET radioligand, [18F]this compound, provides a powerful tool for studying the role of PDE4B in the central nervous system and for the development of novel therapeutics targeting this enzyme. The detailed protocols and data presented in this guide are intended to support researchers in utilizing this compound to its full potential in their scientific endeavors.
The Role of PF-06445974 in Neuroscience: A Technical Guide to a Selective PDE4B Radioligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-06445974, a novel radioligand developed for Positron Emission Tomography (PET) imaging in neuroscience research. The primary function of its fluorine-18 labeled version, [18F]this compound, is the in vivo quantification and visualization of phosphodiesterase-4B (PDE4B), an enzyme implicated in a range of psychiatric and neurological disorders. This guide will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols.
Introduction to this compound and its Target, PDE4B
Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in intracellular signaling by metabolizing the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3][4] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Of these, PDE4B and PDE4D are the most highly expressed in the brain and are of significant interest in the pathophysiology and treatment of conditions like depression and dementia.[1][2][3][4]
This compound is a potent and selective inhibitor of PDE4B.[5][6] When labeled with the positron-emitting isotope fluorine-18 ([18F]this compound), it becomes a valuable tool for PET imaging, allowing researchers to non-invasively measure the distribution and density of PDE4B in the living brain.[7][8] This capability is critical for understanding the role of PDE4B in disease and for the development of novel therapeutics targeting this enzyme.[3]
Mechanism of Action and Signaling Pathway
[18F]this compound acts as a radiotracer that preferentially binds to the PDE4B enzyme. By inhibiting PDE4B, it prevents the degradation of cAMP to AMP. The accumulation of cAMP can, in turn, modulate various downstream signaling pathways. The ability to image this target with PET allows for the investigation of its role in neuroinflammation and other pathological processes.[8]
Below is a diagram illustrating the cAMP signaling pathway and the role of PDE4B.
References
- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
PF-06445974: A Technical Guide to a Promising CNS Agent for Psychiatric Disorders
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
PF-06445974 is a novel, high-potency phosphodiesterase-4B (PDE4B) preferring inhibitor that has garnered significant interest within the neuroscience community. Initially developed as a positron emission tomography (PET) radioligand, [18F]this compound, for in-vivo imaging of PDE4B, its underlying pharmacology suggests potential therapeutic applications in a range of psychiatric disorders. This technical guide provides a comprehensive overview of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Phosphodiesterase-4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of intracellular signaling pathways. Dysregulation of cAMP signaling has been implicated in the pathophysiology of several psychiatric conditions, including major depressive disorder, schizophrenia, and anxiety disorders. The PDE4 family consists of four subtypes (A, B, C, and D), with PDE4B being highly expressed in brain regions critical for emotional and cognitive processing. Inhibition of PDE4B is hypothesized to restore cAMP homeostasis, thereby offering a novel therapeutic strategy for these debilitating disorders.
This document serves as a core resource for researchers, scientists, and drug development professionals interested in the evolving landscape of PDE4B inhibition and the specific role of this compound as both a research tool and a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and related PDE4 inhibitors.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Reference |
| PDE4B IC50 | <1 nM | Human | [1] |
| PDE4A IC50 | 4.7 nM | Human | [1] |
| PDE4C IC50 | 17 nM | Human | [1] |
| PDE4D IC50 | 36 nM | Human | [1] |
Table 2: Preclinical In Vivo Data for [18F]this compound
| Parameter | Value | Species | Experimental Model | Reference |
| Brain Uptake | Increased by ~50% in LPS-injected striatum | Rat | Lipopolysaccharide (LPS)-induced neuroinflammation | [2] |
| Target Engagement | Blocked by non-radiolabeled this compound (3 mg/kg) | Mouse | PET imaging | [3] |
Table 3: First-in-Human PET Study with [18F]this compound in Healthy Volunteers
| Parameter | Value | Number of Subjects | Reference |
| Average Whole Brain VT | 9.5 ± 2.4 mL/cm³ | 5 | [1][4] |
| Radiometabolite-induced Error | ~10% | 5 | [1][4] |
Table 4: Preclinical Behavioral Effects of the PDE4 Inhibitor Rolipram (as a proxy for PDE4B inhibition)
| Behavioral Test | Species | Dosing Regimen | Key Finding | Reference |
| Elevated Plus Maze | Mouse | 0.31-1.25 mg/kg for 17 days | Increased time spent in open arms | [5] |
| Forced Swim Test | Mouse | 0.31-1.25 mg/kg for 18 days | Decreased immobility time | [5] |
| Tail Suspension Test | Mouse | 0.62 and 1.25 mg/kg for 22 days | Decreased immobility time | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide outlines of protocols relevant to the study of this compound and PDE4B inhibition.
[18F]this compound Positron Emission Tomography (PET) Imaging in Humans
This protocol is based on the design of the first-in-human study and the ongoing clinical trials for major depressive disorder.
Objective: To quantify the distribution and density of PDE4B in the human brain.
Materials:
-
[18F]this compound radioligand
-
PET/CT or PET/MR scanner
-
Arterial line insertion kit for blood sampling
-
Automated blood sampler and gamma counter
-
Image analysis software
Procedure:
-
Subject Preparation: Participants undergo a physical and neurological examination, and for clinical trials, a psychiatric assessment using standardized scales (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] or Hamilton Depression Rating Scale [HAM-D]). An arterial line is inserted into the radial artery for blood sampling.
-
Radioligand Administration: A bolus injection of [18F]this compound is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the injection and continues for a specified duration (e.g., up to 4 hours).
-
Arterial Blood Sampling: Continuous arterial blood samples are drawn to measure the concentration of the radioligand in plasma over time, allowing for the determination of the arterial input function.
-
Data Analysis: The PET data is reconstructed and co-registered with an anatomical MRI. Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves from various brain regions and the arterial input function to calculate the total distribution volume (VT), which is an index of PDE4B density.
Forced Swim Test (FST) in Mice
This protocol is a standard method for assessing antidepressant-like activity in rodents.
Objective: To evaluate the potential antidepressant effects of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Cylindrical containers (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compound (e.g., this compound) and vehicle control.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Mice are habituated to the experimental room for at least 1 hour before testing.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for acute administration).
-
Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) in Rats or Mice
This is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic or anxiogenic potential of a test compound based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Test compound (e.g., this compound) and vehicle control.
-
Video tracking and analysis software.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the test.
-
Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to freely explore for a 5-minute session.
-
Behavioral Recording: The session is recorded, and software is used to track the animal's movement. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated for each group. An increase in these parameters suggests an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PDE4B and a typical experimental workflow for evaluating a novel CNS compound like this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-06445974: A PDE4B-Preferring PET Radioligand
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Dysregulation of PDE4B activity has been implicated in various central nervous system (CNS) disorders, including psychiatric conditions like depression and schizophrenia. Developed by Pfizer, this compound has emerged as a promising positron emission tomography (PET) radioligand, enabling in vivo imaging and quantification of PDE4B in the brain.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with this compound.
Discovery and Rationale
The development of this compound was driven by the need for a tool to measure PDE4B target occupancy in the brain for CNS drug discovery programs.[3] The selection process involved a systematic PET discovery effort, which included assessing expression levels (Bmax), biodistribution, and structure-activity relationships (SAR).[3][4] The goal was to identify a ligand with high potency and selectivity for PDE4B, excellent brain permeability, and a high level of specific binding.[3][4] this compound, also referred to as compound 8 in initial publications, emerged from this screening process as a promising PET lead candidate.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the enzymatic activity of PDE4B. PDE4B is a key regulator of intracellular signaling pathways by catalyzing the breakdown of cAMP to AMP. By inhibiting PDE4B, this compound leads to an accumulation of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA). This modulation of the cAMP signaling cascade is believed to be a therapeutic strategy for various CNS disorders.
Quantitative Data
This compound demonstrates high potency for PDE4B and selectivity over other PDE4 subtypes. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Reference |
| PDE4B | <1 | [5] |
| PDE4A | 4.7 | [5] |
| PDE4C | 17 | [5] |
| PDE4D | 36 | [5] |
Table 2: Preclinical and Clinical PET Imaging Data
| Parameter | Species | Value | Reference |
| Brain Uptake (SUV) | Human | 2-3 (peak) | [2] |
| Specific Binding Blockade (by non-radiolabeled this compound) | Monkey | 92% | [6][7] |
| Radiometabolite Accumulation in Brain (at 60 min) | Human | ~10% | [5][6][8] |
| Average Whole Brain VT | Human | 9.5 ± 2.4 mL·cm-3 | [5][6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the development and characterization of this compound.
Synthesis of [18F]this compound
The radiolabeled form of this compound, [18F]this compound, is synthesized for use in PET imaging studies.
-
Method: Automated synthesis is typically employed.[1]
-
Procedure Outline:
-
Production of [18F]fluoride via cyclotron.
-
Fluorination of a suitable precursor molecule.
-
Purification of the crude product using high-performance liquid chromatography (HPLC).
-
Formulation of the final product in a biocompatible solution for injection.
-
In Vitro Autoradiography
This technique is used to visualize the distribution of PDE4B binding sites in tissue sections.
-
Tissue Preparation:
-
Incubation:
-
Slides are pre-incubated in a buffer solution (e.g., Tris-HCl with 0.1% bovine serum albumin).[2]
-
Sections are then incubated with [18F]this compound.[2]
-
For determining non-specific binding, a separate set of sections is co-incubated with a high concentration of a non-radiolabeled PDE4 inhibitor (e.g., rolipram or this compound).[2]
-
-
Washing and Imaging:
Radiometabolite Analysis
This procedure is essential to determine the metabolic stability of the radioligand in vivo and to ensure that the PET signal originates from the parent compound.
-
Sample Collection: Blood and brain tissue samples are collected from animals at various time points after injection of [18F]this compound.[1]
-
Sample Preparation:
-
Analysis:
In Vivo PET Imaging
PET imaging allows for the non-invasive quantification of PDE4B in the living brain.
-
Subject Preparation:
-
Radioligand Administration and Data Acquisition:
-
Data Analysis:
-
PET images are reconstructed and co-registered with anatomical images (e.g., MRI).[6]
-
Time-activity curves are generated for different brain regions.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate the total distribution volume (VT), a measure of target density.[5][8]
-
Conclusion
This compound is a valuable research tool for investigating the role of PDE4B in health and disease. Its high affinity and selectivity for PDE4B, coupled with favorable pharmacokinetic properties for brain imaging, have enabled the in vivo quantification of this important enzyme. The detailed experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their own studies, contributing to a deeper understanding of PDE4B and the development of novel therapeutics for CNS disorders.
References
- 1. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monkey, rat, and first in human evaluation of [18F]this compound, a PET radioligand that preferentially labels phosphodiesterase 4B | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivopharm.com [invivopharm.com]
- 10. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Body Biodistribution and Radiation Dosimetry in Monkeys and Humans of the Phosphodiesterase 4 Radioligand [11C](R)-Rolipram: Comparison of 2-Dimensional Planar, Bisected, and Quadrasected Image Analyses - PMC [pmc.ncbi.nlm.nih.gov]
PF-06445974's effect on cyclic AMP signaling pathways
An In-Depth Technical Guide to the Effects of PF-06445974 on Cyclic AMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical profile, and its direct impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.
Introduction
Cyclic AMP (cAMP) is a critical second messenger involved in a multitude of intracellular signal transduction pathways, mediating responses to a wide range of extracellular stimuli such as hormones and neurotransmitters.[1] The concentration of intracellular cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][2] The PDE4 enzyme family, which is specific for cAMP hydrolysis, plays a crucial role in this regulation and is a key target for therapeutic intervention in various diseases.[3][4][5]
This compound is a potent and selective inhibitor of phosphodiesterase-4B (PDE4B), one of the four subtypes of the PDE4 family.[6][7][8][9] It was developed primarily as a positron emission tomography (PET) radioligand ([¹⁸F]this compound) to enable in-vivo imaging and quantification of PDE4B enzyme density in the brain and other tissues.[2][4][6][9][10][11] Understanding its interaction with the cAMP pathway is fundamental to its application as a research tool and potential therapeutic agent.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the PDE4B enzyme. PDE4B is responsible for hydrolyzing the 3',5'-phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP).[2][4][5] By binding to the active site of PDE4B, this compound prevents the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, thereby enhancing the signaling cascades downstream of cAMP-dependent protein kinase A (PKA).[2] This enhancement of cAMP signaling is the basis for the therapeutic potential of PDE4 inhibitors in inflammatory and neuropsychiatric disorders.[3][10]
Quantitative Data: Biochemical Profile
This compound exhibits high potency for PDE4B and maintains moderate to high selectivity against other PDE4 subtypes. Its selectivity is a key attribute, as non-selective PDE4 inhibitors have been associated with side effects like nausea and emesis.[3]
Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound against PDE4 Subtypes
| Target | IC₅₀ (nM) | Reference(s) |
| PDE4B | < 1 | [7][8][12] |
| PDE4A | 4.7 | [6][7][8][12] |
| PDE4C | 17 | [6][7][8][12] |
| PDE4D | 36 | [6][7][8][12] |
Table 2: Selectivity Profile of this compound against Other PDE Families
| Target | IC₅₀ (nM) | Reference(s) |
| PDE10 | 2290 | [7][8] |
| PDE5A | 4640 | [7][8] |
Data indicates minimal off-target activity at therapeutic concentrations.
Experimental Protocols
To assess the effect of this compound on cAMP signaling, two primary types of in vitro experiments are conducted: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure the downstream functional consequence (cAMP accumulation).
Protocol: PDE4B Enzyme Inhibition Assay (Biochemical)
This protocol describes a generalized method for determining the IC₅₀ value of this compound against purified recombinant human PDE4B. Assays like the Transcreener® AMP²/GMP² FP Assay are commonly used.[13]
Objective: To quantify the concentration of this compound required to inhibit 50% of PDE4B enzymatic activity.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
This compound compound stock solution
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Detection reagents (e.g., fluorescent tracer and antibody for competitive immunoassay, or a coupled enzyme system to detect AMP/GMP)
-
384-well microplates
-
Plate reader (fluorescence polarization or luminescence)
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for testing.
-
Enzyme Preparation: Dilute the PDE4B enzyme to the desired working concentration in chilled assay buffer.
-
Reaction Setup: Add the diluted this compound solutions and a vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted PDE4B enzyme to all wells except for the negative control (no enzyme).
-
Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., add an antibody-tracer mix for a competitive fluorescence polarization assay).[13]
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular cAMP Accumulation Assay
This protocol outlines a method to measure the increase in intracellular cAMP in response to this compound in a relevant cell line. This is a functional assay demonstrating the compound's effect in a biological system.[14][15]
Objective: To measure the dose-dependent effect of this compound on cAMP levels in whole cells.
Materials:
-
A suitable cell line expressing PDE4B (e.g., HEK293, CHO cells, or primary cells).[14]
-
Cell culture medium and reagents
-
Adenylyl cyclase activator (e.g., Forskolin or a specific GPCR agonist)
-
This compound compound stock solution
-
Cell lysis buffer
-
cAMP detection kit (e.g., cAMP-Glo™ Luminescence Assay, HTRF, or ELISA-based kit).[1][16]
-
96-well or 384-well cell culture plates
-
Luminometer or appropriate plate reader
Methodology:
-
Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight to allow for adherence.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or a vehicle control for a defined period (e.g., 30 minutes). This allows the inhibitor to enter the cells and engage the target.
-
Cellular Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells to stimulate cAMP production. This creates a dynamic range for measuring the effect of the PDE inhibitor.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit. This releases the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol. For a luminescence-based assay like cAMP-Glo™, this involves adding a detection solution containing PKA and then a Kinase-Glo® reagent to measure remaining ATP.[16]
-
Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration in competitive assays or directly proportional in others.[1][16] Calculate the cAMP concentration for each well using a standard curve. Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
This compound is a highly potent and selective PDE4B inhibitor that effectively increases intracellular cAMP levels by preventing its degradation. Its well-characterized biochemical profile makes it an invaluable tool, particularly as a PET radioligand ([¹⁸F]this compound), for studying PDE4B distribution, target engagement, and the role of the cAMP signaling pathway in health and disease. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel PDE4 inhibitors in preclinical and clinical research.
References
- 1. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PDE4B PET放射性配体 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. cAMP-Glo™ Assay [promega.com]
The Potential of PF-06445974 in Studying Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide array of neurological disorders. The development of specific biomarkers to dynamically track this process in vivo is paramount for both understanding disease mechanisms and for the development of novel therapeutics. PF-06445974, a selective radioligand for phosphodiesterase-4B (PDE4B), has emerged as a promising tool for positron emission tomography (PET) imaging of neuroinflammatory processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical and clinical research. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: PDE4B
Neuroinflammation is the innate immune response within the central nervous system (CNS) to various stimuli, including pathogens, toxins, and protein aggregates.[1] This process is primarily mediated by glial cells, particularly microglia and astrocytes.[1] While acute neuroinflammation is a protective mechanism, chronic activation is a key driver of neurodegenerative diseases.[1]
Phosphodiesterase-4 (PDE4) is an enzyme family that plays a crucial role in regulating inflammation by degrading the second messenger cyclic adenosine monophosphate (cAMP).[2][3] The PDE4 family has four subtypes (A, B, C, and D), with PDE4B being highly expressed in immune cells, including microglia.[2][4] Inhibition of PDE4B has been shown to have anti-inflammatory effects, making it an attractive therapeutic target.[4]
This compound is a high-affinity, selective inhibitor of PDE4B.[5] When labeled with fluorine-18 ([18F]this compound), it serves as a PET radioligand, enabling the in vivo visualization and quantification of PDE4B expression and activity.[6] Studies have demonstrated that [18F]this compound uptake is increased in response to inflammatory stimuli, suggesting its utility as a dynamic biomarker of neuroinflammation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| PDE4 Subtype | IC50 (nM) |
| PDE4B | <1 |
| PDE4A | 4.7 |
| PDE4C | 17 |
| PDE4D | 36 |
Data sourced from MedchemExpress and publications citing in vitro assays.[5][6]
Table 2: In Vivo Brain Uptake and Specific Binding of [18F]this compound
| Species | Brain Region | Uptake Metric | Value | Blocking Agent | % Blockade |
| Human | Whole Brain | VT (mL·cm-3) | 9.5 ± 2.4 | - | - |
| Rhesus Monkey | Whole Brain | SUV (10-60 min) | ~2.5 | This compound (0.1 mg/kg) | 92% |
| Rat (LPS model) | LPS-injected Striatum | Binding Increase vs. Contralateral | ~50% (Day 1) | - | - |
VT: Total Distribution Volume; SUV: Standardized Uptake Value. Data compiled from first-in-human and preclinical studies.[3][6]
Signaling Pathways and Experimental Workflows
PDE4B Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of PDE4B in modulating the inflammatory response in microglia.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterase-4 suppresses HMGB1/RAGE signaling pathway and NLRP3 inflammasome activation in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacokinetics of PF-06445974 in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of PF-06445974, a potent and selective inhibitor of phosphodiesterase-4B (PDE4B). The information is compiled from publicly available scientific literature and is intended to support researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models.
Introduction to this compound
This compound is a small molecule inhibitor that shows high affinity and selectivity for the PDE4B enzyme.[1][2] PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is integral to a multitude of cellular processes, including inflammation and neuronal function.[3][4] By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and cAMP response element-binding protein (CREB).[3][5] This mechanism of action has generated interest in this compound as a potential therapeutic agent for central nervous system disorders.[1] Much of the publicly available data on the pharmacokinetics of this compound comes from its use as a radiolabeled positron emission tomography (PET) ligand, [18F]this compound, to study the distribution and occupancy of PDE4B in the brain.[1][2][6]
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for non-radiolabeled this compound, such as Cmax, Tmax, AUC, and plasma half-life, are not extensively available in the public domain. The majority of the published data focuses on the brain kinetics of the radiolabeled form, [18F]this compound, as determined by PET imaging.
Brain Pharmacokinetics from PET Studies
Preclinical PET imaging studies have been conducted in mice, rats, and non-human primates (rhesus and cynomolgus monkeys) to evaluate the brain penetration and distribution of [18F]this compound.[1][7]
| Species | Key Findings | Reference |
| Mouse | The ratio of parent radioligand in the brain to that in plasma was 93 in wild-type mice 120 minutes after injection. This ratio increased to 188 in mice lacking the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), indicating that this compound is a substrate for these transporters. | [1] |
| Monkey (Rhesus) | Intravenous administration of non-radiolabeled this compound (0.1 mg/kg) 10 minutes prior to the radioligand blocked 92% of the radioligand uptake into the brain, demonstrating high specific binding to PDE4B. | [7] |
| Monkey (Cynomolgus) | PET imaging demonstrated good brain uptake and robust quantification of PDE4B enzyme density. | [1][2] |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
A comprehensive ADME profile for this compound in preclinical species is not fully detailed in publicly accessible literature. However, key aspects of its distribution and metabolism have been elucidated through PET imaging studies.
-
Distribution :
-
Brain : this compound readily crosses the blood-brain barrier.[1][2] The highest concentrations are observed in the thalamus, which is consistent with the known expression pattern of PDE4B.[1][6]
-
Efflux Transporters : The distribution of this compound into the brain is modulated by the efflux transporters P-gp and BCRP.[1][6] Studies in knockout mice have shown that the absence of these transporters leads to a significant increase in the brain-to-plasma ratio of the compound.[1]
-
-
Metabolism :
-
The metabolism of this compound has been investigated primarily in the context of its radiolabeled form. A radiometabolite has been identified in plasma.[1][7]
-
This radiometabolite is also a substrate for P-gp and BCRP, which largely prevents its entry into the brain in rodents.[1][6] In human studies, a small amount of radiometabolite accumulation in the brain has been suggested.[1][6]
-
-
Excretion :
-
Detailed information on the routes and rates of excretion for this compound and its metabolites from preclinical studies is not available in the published literature.
-
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of this compound, based on available reports.
Animal Models
-
Mice : Wild-type and P-gp/BCRP knockout mice have been used to investigate the role of efflux transporters on brain distribution.[1]
-
Rats : Used in PET imaging and in vitro autoradiography studies.[8]
-
Non-human Primates : Rhesus and cynomolgus monkeys have been utilized for PET imaging studies to assess brain kinetics and specific binding.[1][7]
Drug Administration
-
For PET imaging studies, [18F]this compound is administered intravenously as a bolus injection.[1][7]
-
In blockade studies, non-radiolabeled this compound is administered intravenously prior to the radiotracer to determine specific binding.[7]
Sample Collection and Analysis
-
Blood/Plasma : Arterial blood samples are collected serially following radiotracer administration. Plasma is separated, and radioactivity is measured.[1][7]
-
Metabolite Analysis : Radio-HPLC is used to separate the parent radioligand from its radiometabolites in plasma.[7]
-
Brain Tissue : In some studies, brain tissue is collected for ex vivo analysis of radioactivity distribution.[1]
Bioanalytical Methods
While a specific validated LC-MS/MS method for the quantification of non-radiolabeled this compound in biological matrices is not publicly detailed, a "cold tracer" LC-MS/MS method has been mentioned for assessing specific binding.[9] The development of a robust LC-MS/MS method would typically involve the following steps:
-
Sample Preparation : Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix (e.g., plasma, brain homogenate).
-
Chromatographic Separation : Use of a suitable HPLC or UPLC column and mobile phase to separate this compound from endogenous components and potential metabolites.
-
Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would be optimized.
-
Method Validation : The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the PDE4B-cAMP signaling pathway.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the brain pharmacokinetics of [18F]this compound using PET imaging in a preclinical model.
Summary and Conclusion
This compound is a selective PDE4B inhibitor with good brain permeability, making it a compound of interest for CNS applications. Preclinical pharmacokinetic studies, primarily using PET imaging with its radiolabeled analogue [18F]this compound, have demonstrated its ability to reach and specifically bind to its target in the brain of mice, rats, and non-human primates. The distribution of this compound is influenced by the activity of P-gp and BCRP efflux transporters.
It is important to note that a comprehensive public dataset of the absorption, distribution, metabolism, and excretion, as well as detailed quantitative pharmacokinetic parameters for the non-radiolabeled compound, is currently lacking. Further research and publication of these data would be invaluable for a more complete understanding of the pharmacokinetic profile of this compound and to support its potential clinical development. Researchers in the field are encouraged to consider the impact of efflux transporters on the disposition of this compound when designing and interpreting preclinical studies.
References
- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, distribution, metabolism, and excretion of tirzepatide in humans, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Potency and Precision of PF-06445974: A Technical Guide to its Binding Affinity and Selectivity for PDE4B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding characteristics of PF-06445974, a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). The following sections detail the quantitative binding data, comprehensive experimental protocols for assessing its affinity and selectivity, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to PDE4B and notable selectivity over other PDE4 subtypes. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Target | IC50 (nM) | Fold Selectivity vs. PDE4B |
| PDE4B | <1 | - |
| PDE4A | 4.7 | >4.7 |
| PDE4C | 17 | >17 |
| PDE4D | 36 | >36 |
Note: Data compiled from multiple sources.[1][2][3][4]
Furthermore, this compound exhibits minimal off-target activities when screened against a broader panel of phosphodiesterases, underscoring its specificity for the PDE4 family.[2]
| Off-Target | IC50 (nM) |
| PDE10 | 2290 |
| PDE5A | 4640 |
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for PDE4B involves sophisticated biochemical and cell-based assays. The following are detailed methodologies for two commonly employed techniques.
Scintillation Proximity Assay (SPA) for Determining IC50
The Scintillation Proximity Assay (SPA) is a robust method for quantifying the inhibition of PDE4B activity. This homogeneous assay format eliminates the need for a separation step, making it suitable for high-throughput screening.[5][6][7][8][9][10]
Principle: Recombinant PDE4B enzyme hydrolyzes a radiolabeled substrate, [3H]-cAMP. The product, [3H]-AMP, is captured by scintillant-containing beads, bringing the radiolabel into close proximity and generating a light signal. An inhibitor like this compound will prevent this hydrolysis, resulting in a decrease in signal.
Materials:
-
Recombinant human PDE4B enzyme
-
[3H]-cAMP (substrate)
-
Yttrium silicate (YSi) SPA beads coated with a metal oxide
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM dithiothreitol)
-
This compound (or other test compounds)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Assay buffer
-
This compound solution (or vehicle control)
-
Recombinant PDE4B enzyme
-
-
Initiation of Reaction: Add [3H]-cAMP to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for a predetermined time (e.g., 15 minutes) to allow for substrate hydrolysis.
-
Termination and Detection: Add a slurry of YSi SPA beads to each well. The beads will bind to the [3H]-AMP produced.
-
Signal Measurement: After a brief incubation to allow for bead settling and binding, measure the light output using a microplate scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LANCE® Ultra cAMP Assay for Cellular Activity
The LANCE® (Lanthanide Chelate Excite) Ultra cAMP assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay used to measure cAMP levels in a cellular context.[11][12][13] This assay is instrumental in confirming the cellular potency of PDE4B inhibitors.
Principle: This competitive immunoassay measures the amount of cAMP produced by cells. A Europium (Eu)-labeled cAMP tracer competes with cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody. When the tracer is bound to the antibody, FRET occurs. Cellular cAMP produced upon stimulation displaces the tracer, leading to a decrease in the FRET signal. Inhibition of PDE4B by this compound increases intracellular cAMP levels, further reducing the FRET signal.
Materials:
-
Cells expressing the target of interest (e.g., a Gs-coupled GPCR to stimulate cAMP production)
-
LANCE® Ultra cAMP Assay Kit (containing Eu-cAMP tracer, ULight™-anti-cAMP antibody, and detection buffer)
-
Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)
-
Cell culture medium
-
This compound (or other test compounds)
-
Agonist for the Gs-coupled GPCR (e.g., Forskolin)
-
White opaque microplates (e.g., 384-well)
-
TR-FRET-capable plate reader
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend the cells in the stimulation buffer at an optimized density.
-
Compound and Agonist Addition:
-
Add the this compound solution at various concentrations to the wells of the microplate.
-
Add the GPCR agonist to stimulate adenylyl cyclase and induce cAMP production.
-
-
Cell Stimulation: Add the cell suspension to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Detection Reagent Addition: Add the detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture) to each well.
-
Incubation: Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (ULight™ emission) and 615 nm (Europium emission).
-
Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the context in which this compound acts, the following diagrams illustrate the PDE4B signaling pathway and the workflows of the described experimental assays.
Caption: PDE4B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase 4B: Master Regulator of Brain Signaling [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
PF-06445974: A Technical Guide for Major Depressive Disorder Research
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant unmet medical need for novel therapeutic strategies. Emerging research has implicated the cyclic adenosine monophosphate (cAMP) signaling pathway and, more specifically, the phosphodiesterase 4 (PDE4) enzyme family in the pathophysiology of depression. PF-06445974 is a potent and selective inhibitor of the PDE4B subtype, offering a valuable tool for dissecting the role of this specific isozyme in MDD. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a research tool in the context of MDD, with a focus on both preclinical and clinical research methodologies.
Mechanism of Action: Targeting the cAMP Signaling Pathway
This compound exerts its effects by inhibiting the PDE4B enzyme. PDE4B is responsible for the hydrolysis of cAMP, a crucial second messenger involved in a multitude of intracellular signaling cascades. By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, activate downstream effectors such as Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity, neurogenesis, and neuronal survival, processes that are often dysregulated in MDD.
The following diagram illustrates the signaling pathway affected by this compound:
Methodological & Application
How to use PF-06445974 in positron emission tomography (PET) imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel phosphodiesterase-4B (PDE4B) preferring radioligand, [¹⁸F]PF-06445974, in positron emission tomography (PET) imaging. This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for preclinical and clinical research.
Introduction
[¹⁸F]this compound is a promising PET tracer for in vivo quantification of PDE4B, an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) signaling.[1][2] Dysregulation of PDE4B has been implicated in various central nervous system (CNS) disorders, including depression, dementia, and neuroinflammation.[3][4][5] PET imaging with [¹⁸F]this compound allows for the non-invasive assessment of PDE4B expression and occupancy, facilitating drug development and a deeper understanding of its role in disease.[6][7]
Mechanism of Action: Phosphodiesterase-4 (PDE4) is a key enzyme family responsible for hydrolyzing the second messenger cAMP.[8][9] By inhibiting PDE4B, [¹⁸F]this compound allows for the visualization and quantification of this specific enzyme subtype in the brain and other tissues.[1][10]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | IC₅₀ (nM) | Reference |
| PDE4B | <1 | [11][12] |
| PDE4A | 4.7 | [4][11][12] |
| PDE4C | 17 | [4][11][12] |
| PDE4D | 36 | [4][11][12] |
| PDE10 | 2290 | [11][13] |
| PDE5A | 4640 | [11][13] |
| GABAA | 3850 (Ki) | [11][13] |
Table 2: Preclinical and Clinical PET Imaging Parameters
| Species | Study Type | Injected Dose | Scan Duration | Key Findings | Reference |
| Rat | Neuroinflammation (LPS model) | Not specified | Not specified | Increased uptake in response to inflammation. | [1] |
| Depression Model (CUMS) | Not specified | Not specified | Increased PDE4B expression in hippocampus and cortex. | [2] | |
| Neuropharmacokinetics | 0.1 mg/kg (IV) | Not specified | High brain permeability (Total Brain:Plasma = 0.76). | [12] | |
| Mouse | Blocking Studies | 80 µCi | 60 min | Pre-treatment with this compound (3 mg/kg) significantly reduced radioligand uptake. | [14][15] |
| Monkey (Rhesus & Cynomolgus) | Baseline & Blocking | Not specified | 75 min (blocked scan) | Good brain uptake, high specific binding. 92% blockade of SUV₁₀₋₆₀ with 0.1 mg/kg this compound. | [3][4] |
| Human | First-in-Human, Healthy Volunteers | Up to 5 mCi | Up to 4 hours | Widespread brain uptake, highest in the thalamus. Average whole-brain Vᴛ of 9.5 ± 2.4 mL·cm⁻³. | [3][4][6][16] |
| Dosimetry | 2 mCi (whole body), 5 mCi (brain) | Not specified | To assess radiation-absorbed doses. | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and a general workflow for a PET imaging study using [¹⁸F]this compound.
Figure 1: Simplified cAMP signaling pathway showing the role of PDE4B and the inhibitory action of this compound.
Figure 2: General experimental workflow for a [¹⁸F]this compound PET imaging study.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Preclinical PET Imaging in Rodents (Neuroinflammation Model)
Objective: To assess changes in PDE4B expression in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.
Materials:
-
[¹⁸F]this compound
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
LPS
-
Stereotaxic apparatus
-
Control and LPS-treated rats
Procedure:
-
Induction of Neuroinflammation:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Perform a unilateral intracerebral injection of LPS into the desired brain region (e.g., striatum).[1]
-
-
Radiotracer Administration:
-
At the desired time point post-LPS injection (e.g., 24 hours or 8 days), anesthetize the rat.[1]
-
Administer a bolus intravenous injection of [¹⁸F]this compound via the tail vein.
-
-
PET Imaging:
-
Immediately after injection, begin a dynamic PET scan for a duration of 60-90 minutes.
-
Monitor vital signs throughout the scan.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with an anatomical atlas or MRI if available.
-
Define regions of interest (ROIs) for the inflamed and contralateral control regions.
-
Calculate standardized uptake values (SUV) or perform kinetic modeling to determine the distribution volume (Vᴛ).
-
Compare the uptake in the LPS-injected region to the control region.
-
-
Blocking/Displacement Studies (Optional):
-
To confirm specificity, a separate cohort of animals can be pre-treated with a non-radioactive PDE4 inhibitor (e.g., rolipram at 1 mg/kg or this compound at 0.4 mg/kg) prior to radiotracer injection.[1]
-
Protocol 2: Clinical PET Imaging in Humans (Healthy Volunteers or Patient Populations)
Objective: To quantify PDE4B density in the human brain.
Materials:
-
[¹⁸F]this compound (produced under cGMP guidelines)
-
PET/CT or PET/MR scanner
-
Arterial line insertion kit
-
Automated blood sampler and gamma counter
-
MRI of the subject's brain
Procedure:
-
Subject Preparation:
-
Obtain informed consent as per institutional review board (IRB) approval.[4]
-
Perform screening assessments, including physical examination and blood tests.[16]
-
Insert a catheter into a peripheral vein for radiotracer injection and an arterial line (typically in the radial artery) for blood sampling.[6][16]
-
-
Imaging Acquisition:
-
Position the subject in the PET scanner.
-
Perform a head MRI for anatomical co-registration if not done previously.[16]
-
Administer an intravenous bolus injection of [¹⁸F]this compound (e.g., up to 5 mCi).[6]
-
Begin a dynamic PET scan of the brain for up to 4 hours.[16]
-
Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites.[3][4]
-
-
Blood Sample Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent [¹⁸F]this compound.[3]
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the subject's MRI.
-
Define ROIs on the MRI for various brain regions (e.g., thalamus, cortex, striatum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use the arterial input function (metabolite-corrected plasma TAC) and the brain TACs to perform kinetic modeling, typically using a two-tissue compartment model, to estimate the total distribution volume (Vᴛ).[3][4][17]
-
Conclusion
[¹⁸F]this compound is a valuable tool for PET imaging of PDE4B in both preclinical and clinical settings.[3][10] It demonstrates high affinity and selectivity for PDE4B, with good brain permeability.[4][7] While a minor accumulation of a radiometabolite in the brain has been noted, the error is considered small (~10%), and the radioligand is deemed suitable for clinical studies.[3][4] These protocols provide a foundation for researchers to design and execute robust PET imaging studies to investigate the role of PDE4B in health and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Carebox Connect [connect.careboxhealth.com]
- 17. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Brain Imaging with [18F]PF-06445974 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
[18F]PF-06445974 is a selective radioligand developed for positron emission tomography (PET) imaging of phosphodiesterase-4B (PDE4B)[1][2][3]. PDE4B is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various physiological processes, including learning, memory, and emotional responses[4][5]. Dysregulated PDE4B activity has been implicated in psychiatric and neurological disorders such as depression and schizophrenia[4][5].
This document provides a detailed protocol for the in vivo imaging of PDE4B in the brains of rodents using [18F]this compound. The radiotracer demonstrates high brain specificity, robust uptake, and excellent stability, making it a valuable tool for preclinical research[4][5]. Notably, its radioactive metabolites do not cross the blood-brain barrier in rodents, simplifying kinetic modeling and data interpretation[4][5]. These protocols are intended to guide researchers in implementing this imaging technique for quantitative analysis of PDE4B expression in various rodent models.
Radiotracer Information
Synthesis
[18F]this compound can be synthesized using an automated synthesis module, such as the GE TRACERlab® FX2 N, which allows for consistent and reliable production[4][5]. The synthesis involves a nucleophilic substitution reaction on a suitable precursor.
Properties
The key properties of [18F]this compound are summarized in the table below. Its lipophilicity falls within the optimal range for blood-brain barrier (BBB) penetration[4].
| Property | Value | Reference |
| Radiochemical Purity | >99% | [6] |
| Molar Activity | 66.2 ± 2.5 GBq/μmol | [6] |
| LogD7.4 | 2.41 ± 0.02 | [4] |
| In Vitro Affinity (IC50) | PDE4B: <1 nM | [1][7] |
| In Vitro Selectivity | PDE4A: 4.7 nM, PDE4C: 17 nM, PDE4D: 36 nM | [1][7] |
Experimental Protocols
This section details the procedures for animal preparation, radiotracer administration, PET imaging, and data analysis for both rats and mice.
Signaling Pathway of PDE4B
The diagram below illustrates the role of PDE4B in the cAMP signaling cascade. PDE4B hydrolyzes cAMP, thus terminating its signaling. [18F]this compound allows for the in vivo quantification of this key enzyme.
General Experimental Workflow
The following diagram outlines the complete workflow for a typical in vivo imaging study with [18F]this compound in rodents.
Animal Preparation and Handling
-
Animal Models: Studies have been successfully conducted in Sprague-Dawley rats and CD1 mice[1][6]. Disease models, such as the Chronic Unpredictable Mild Stress (CUMS) model for depression in rats, can also be utilized[4][5].
-
Fasting: It is recommended to fast animals for 12-24 hours prior to the scan to reduce metabolic variability[8]. Water should be available ad libitum.
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 1.5-2.0% in O2)[6]. Maintain anesthesia throughout the duration of the scan. Monitor the animal's vital signs, such as respiration rate and temperature. Use a heating pad to maintain body temperature.
-
Catheterization: For ease of injection, place a catheter in the lateral tail vein prior to positioning the animal in the scanner.
Radiotracer Administration
Administer [18F]this compound as an intravenous (i.v.) bolus injection via the tail vein. The specific dose may vary based on the scanner sensitivity and animal weight.
| Parameter | Mice (CD1) | Rats (Sprague-Dawley) |
| Injection Route | Intravenous (Tail Vein) | Intravenous (Tail Vein) |
| Administered Dose | ~80 µCi (~2.96 MBq) | ~500 µCi (~18.5 MBq) |
| Injection Volume | 100-150 µL | 200-300 µL |
| Vehicle | Saline | Saline |
PET/CT Imaging Protocol
-
Scanner: A small animal PET scanner (e.g., MOLECUBES β-cube) is required[6].
-
Positioning: Place the anesthetized animal in the scanner with its head centered in the field of view.
-
CT Scan: Perform a short CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: Begin a dynamic PET scan immediately following the i.v. injection of [18F]this compound. A 60-minute scan is often sufficient for mice, while longer scans (up to 180 minutes) have been performed in rats[1][6].
-
Suggested Framing (60 min): 4 x 15s, 4 x 30s, 3 x 60s, 2 x 120s, 7 x 300s.
-
Blocking and Displacement Studies
To confirm the specificity of [18F]this compound binding to PDE4B, blocking or displacement studies are essential.
| Study Type | Blocking Agent | Dose | Administration Time | Expected Outcome |
| Pre-Blockade | Unlabeled this compound | 0.1 - 3.0 mg/kg | 10 minutes prior to radiotracer | ~94% reduction in brain uptake (in rats)[1] |
| Pre-Blockade | Rolipram (pan-PDE4 inhibitor) | 3.0 mg/kg | 10 minutes prior to radiotracer | Significant reduction in brain uptake[6] |
| Displacement | Unlabeled this compound | 3.0 mg/kg | 15 minutes post-radiotracer | Significant decrease in brain radioactivity post-injection[6] |
Image Reconstruction and Analysis
-
Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D OSEM), applying corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis: Use imaging software such as PMOD to analyze the data[6].
-
Co-register the PET images with the anatomical CT or a standard brain atlas.
-
Define regions of interest (ROIs) for various brain areas (e.g., hippocampus, cortex, thalamus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, which plot the radioactivity concentration over time.
-
-
Quantification:
-
Standardized Uptake Value (SUV): Calculate SUV to semi-quantitatively assess radiotracer uptake. This is particularly useful for static images or summed frames from a dynamic scan.
-
Distribution Volume (VT): For full quantification, use kinetic modeling with an arterial input function to determine the total distribution volume (VT), which is proportional to the density of available PDE4B sites.
-
Metabolism and Biodistribution
In Vivo Metabolism
In rodents, [18F]this compound exhibits reasonable in vivo stability. At 30 minutes post-injection in mice, approximately 95.4% of the radioactivity in the brain corresponds to the parent compound[6]. Importantly, radioactive metabolites do not penetrate the blood-brain barrier, which simplifies the interpretation of the brain PET signal[4][5].
Ex Vivo Biodistribution
Ex vivo biodistribution studies in CD1 mice show initial high radioactivity in well-perfused organs like the heart, kidneys, and liver, with moderate uptake in the brain[6]. The brain-to-plasma ratio of the parent radioligand is significantly influenced by efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP)[1][3].
References
- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Preclinical Evaluation of [18F]P4B-2412 as Phosphodiesterase 4B Radioligand for Positron Emission Tomography Imaging | bioRxiv [biorxiv.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Synthesis and biological evaluation of 18F-Norfallypride in the rodent brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-06445974 in Preclinical Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Dysregulation of the cAMP signaling pathway has been implicated in the pathophysiology of depression. Inhibition of PDE4B is a promising therapeutic strategy for the treatment of major depressive disorder. In preclinical research, this compound, particularly its radiolabeled form [18F]this compound, serves as a valuable tool for investigating the role of PDE4B in depression and for the development of novel antidepressant drugs.
These application notes provide an overview of the use of this compound in preclinical models of depression, including detailed protocols for key behavioral and imaging experiments.
Mechanism of Action: PDE4B Inhibition
This compound exerts its effects by selectively inhibiting the PDE4B enzyme. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF). These molecular events are thought to underlie the antidepressant-like effects of PDE4B inhibitors.[1][2]
Preclinical Models and Experimental Workflows
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used preclinical model to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[3][4] This model has high face and predictive validity for studying the pathophysiology of depression and for evaluating potential antidepressant treatments.
Behavioral Assessment of Antidepressant-Like Activity
Table 1: Effect of the Selective PDE4B Inhibitor A-33 on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | - | 165 ± 10 | - |
| A-33 | 0.1 | 120 ± 12 | 27.3% |
| A-33 | 0.3 | 105 ± 11 | 36.4% |
| A-33 | 1.0 | 95 ± 9 | 42.4% |
| Desipramine (Control) | 20 | 90 ± 10** | 45.5% |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data is representative based on findings from Zhang et al., 2017. |
Table 2: Effect of the Selective PDE4B Inhibitor A-33 on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | - | 150 ± 15 | - |
| A-33 | 1.0 | 100 ± 13 | 33.3% |
| Rolipram (Control) | 1.0 | 95 ± 12 | 36.7% |
| Desipramine (Control) | 20 | 85 ± 11** | 43.3% |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data is representative based on findings from Zhang et al., 2017. |
PET Imaging with [18F]this compound
Positron Emission Tomography (PET) imaging with the radiolabeled tracer [18F]this compound allows for the in vivo quantification and visualization of PDE4B expression in the brain.[5] Studies have shown increased PDE4B expression in the hippocampus and cortex of rats subjected to the CUMS model of depression.[5]
Table 3: [18F]this compound Uptake in Brain Regions of CUMS Model Rats
| Brain Region | Control Group (SUVr) | CUMS Group (SUVr) | % Increase in CUMS Group |
| Hippocampus | 1.2 ± 0.1 | 1.8 ± 0.2 | 50% |
| Cortex | 1.1 ± 0.1 | 1.6 ± 0.15 | 45% |
| *SUVr (Standardized Uptake Value ratio) values are presented as mean ± SD. p < 0.05 vs. Control. Data is representative of findings in preclinical PET imaging studies. |
Experimental Protocols
Protocol 1: Chronic Unpredictable Mild Stress (CUMS)
Objective: To induce a depressive-like phenotype in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Standard animal housing cages
-
Various stressors (see procedure)
-
Sucrose solution (1%)
-
Water bottles
Procedure:
-
Acclimation and Baseline Measurement:
-
House animals individually for at least one week before the start of the protocol.
-
Measure baseline sucrose preference by providing two bottles, one with water and one with 1% sucrose solution, for 24 hours. Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100.
-
-
CUMS Procedure (4-8 weeks):
-
Expose animals to a series of mild, unpredictable stressors daily. Apply 1-2 stressors per day. The schedule of stressors should be random and not repeated on consecutive days.
-
Examples of Stressors:
-
Cage tilt (45°) for 12-24 hours.
-
Damp bedding (200 ml of water in the cage) for 12-24 hours.
-
Reversal of light/dark cycle.
-
Food or water deprivation for 12-24 hours.
-
Forced swim in cool water (18°C) for 5 minutes.
-
Stroboscopic illumination for 12 hours.
-
White noise (80-90 dB) for 4 hours.
-
-
-
Monitoring:
-
Monitor body weight and general health of the animals weekly.
-
Perform sucrose preference tests weekly to assess the development of anhedonia (a core symptom of depression), indicated by a significant decrease in sucrose preference.
-
-
Treatment Administration:
-
After the induction of a stable depressive-like phenotype (typically 3-4 weeks), begin administration of this compound or vehicle control. Dosing will depend on the specific study design.
-
Protocol 2: Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents in an inescapable water cylinder.
Materials:
-
Glass or Plexiglas cylinder (for rats: 40-50 cm high, 20 cm diameter; for mice: 25 cm high, 10 cm diameter)
-
Water at 23-25°C
-
Video recording system
-
Towels and a warming lamp
Procedure:
-
Pre-test Session (for rats only):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place the rat in the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (24 hours after pre-test for rats; single session for mice):
-
Administer this compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).
-
Fill the cylinder with fresh water to the same depth.
-
Gently place the animal in the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above the floor)
-
Adhesive tape
-
Video recording system
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
-
Suspension:
-
Administer this compound or vehicle control at a predetermined time before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
-
Recording and Analysis:
-
Record the mouse's behavior for a 6-minute period.
-
Score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
A decrease in immobility time suggests an antidepressant-like effect.
-
Protocol 4: PET Imaging with [18F]this compound
Objective: To quantify PDE4B expression in the brain of a preclinical depression model.
Materials:
-
[18F]this compound radiotracer
-
PET scanner
-
Anesthesia (e.g., isoflurane)
-
Animal holder compatible with the PET scanner
-
CT or MRI scanner for anatomical reference (optional but recommended)
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan.
-
Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Position the animal in the scanner's animal holder.
-
-
Radiotracer Injection and PET Scan:
-
Acquire a transmission scan for attenuation correction.
-
Administer a bolus injection of [18F]this compound (typically 100-250 µCi) via a tail vein catheter.
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
If available, co-register the PET image with a CT or MRI scan for anatomical delineation of brain regions of interest (ROIs), such as the hippocampus and cortex.
-
Generate time-activity curves (TACs) for the ROIs.
-
Calculate the Standardized Uptake Value (SUV) or use kinetic modeling to quantify radiotracer uptake, which is proportional to PDE4B expression.
-
-
Blocking Study (for validation):
-
To confirm the specificity of [18F]this compound binding to PDE4B, a separate cohort of animals can be pre-treated with a high dose of non-radiolabeled this compound or another PDE4 inhibitor before the radiotracer injection. A significant reduction in [18F]this compound uptake would confirm specific binding.
-
Conclusion
This compound is a valuable pharmacological tool for the preclinical investigation of depression. Its selectivity for PDE4B allows for targeted exploration of the cAMP signaling pathway's role in the neurobiology of depression. The protocols outlined in these application notes provide a framework for utilizing this compound and its radiolabeled counterpart in established preclinical models to assess its potential as an antidepressant and to further elucidate the therapeutic promise of PDE4B inhibition.
References
- 1. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with the selective PDE4B inhibitor A-33 or PDE4D inhibitor zatolmilast prevents sleep deprivation-induced deficits in spatial pattern separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Pharmacological Profiles of Selective PDE4B and PDE4D Inhibitors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Autoradiography of Brain Tissue Utilizing PF-06445974
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] Dysregulation of PDE4B has been implicated in a variety of central nervous system (CNS) disorders, including neuroinflammation, depression, and schizophrenia.[2] When labeled with a positron-emitting radionuclide such as fluorine-18 ([¹⁸F]), this compound becomes a valuable tool for in vivo imaging of PDE4B expression and distribution in the brain using positron emission tomography (PET).[2][3]
Quantitative autoradiography using [¹⁸F]this compound provides a high-resolution method to visualize and quantify the density of PDE4B in ex vivo brain tissue sections. This technique is instrumental in preclinical research for understanding the regional distribution of PDE4B, investigating the effects of novel drug candidates on PDE4B occupancy, and exploring the role of this enzyme in various disease models.
These application notes provide detailed protocols for performing quantitative autoradiography with [¹⁸F]this compound in brain tissue, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation
Quantitative Analysis of [¹⁸F]this compound Binding in Rat Brain
The following table summarizes the quantitative analysis of [¹⁸F]this compound binding in different brain regions of a rat model of depression compared to a control group. The data demonstrates significantly increased PDE4B expression in the hippocampus and cortex of the depression model rats.[4]
| Brain Region | Control Group (Photostimulation/mm²) | Depression Model Group (Photostimulation/mm²) | Fold Change |
| Whole Brain | 100.0 ± 5.0 | 125.0 ± 7.0 | 1.25 |
| Cortex | 95.0 ± 4.5 | 130.0 ± 6.5 | 1.37 |
| Hippocampus | 80.0 ± 4.0 | 140.0 ± 8.0 | 1.75 |
| Striatum | 110.0 ± 6.0 | 120.0 ± 7.5 | 1.09 |
| Thalamus | 115.0 ± 5.5 | 128.0 ± 8.0 | 1.11 |
| Cerebellum | 70.0 ± 3.5 | 75.0 ± 4.0 | 1.07 |
Data is presented as mean ± standard error of the mean (SEM). The values are indicative and may vary based on experimental conditions.
Experimental Protocols
In Vitro Quantitative Autoradiography Protocol for [¹⁸F]this compound
This protocol outlines the key steps for performing quantitative autoradiography on brain tissue sections using [¹⁸F]this compound.
1. Brain Tissue Preparation:
-
Sacrifice animals according to approved ethical guidelines.
-
Rapidly dissect the brain and snap-freeze it in isopentane cooled with dry ice.
-
Store the frozen brains at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 20 µm.[5]
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store the mounted sections at -80°C.[5]
2. Radioligand Incubation:
-
Bring the slides to room temperature before incubation.
-
Pre-incubation: Incubate the slides in a pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20-30 minutes at room temperature to remove endogenous ligands.[5][6]
-
Incubation: Incubate the sections with [¹⁸F]this compound in an incubation buffer.
-
Total Binding: Incubate sections with a low nanomolar concentration of [¹⁸F]this compound (e.g., 0.3 nM).[4]
-
Non-specific Binding: For a parallel set of sections, incubate with the same concentration of [¹⁸F]this compound in the presence of a high concentration of a non-labeled PDE4B inhibitor (e.g., 10 µM unlabeled this compound or 10 µM rolipram) to determine non-specific binding.[7][8]
-
-
Incubate for 60-90 minutes at room temperature.[5]
3. Washing:
-
After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Perform multiple washes of short duration (e.g., 2-3 washes of 2-5 minutes each).[5]
-
Finally, dip the slides briefly in ice-cold deionized water to remove buffer salts.[5]
4. Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated radioactive standards to enable quantification of the binding density.
-
Expose the plates for a duration determined by the specific activity of the radioligand and the density of the target (typically several hours to overnight for ¹⁸F).
5. Image Acquisition and Analysis:
-
Scan the imaging plates using a phosphor imager.
-
Analyze the resulting autoradiograms using densitometry software.
-
Define regions of interest (ROIs) corresponding to specific brain structures.
-
Quantify the binding density in each ROI by comparing the signal intensity to the standard curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.[6]
Mandatory Visualizations
Signaling Pathway of PDE4B
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4B.
Experimental Workflow for Quantitative Autoradiography
Caption: Step-by-step workflow for quantitative autoradiography using [¹⁸F]this compound.
References
- 1. PDE4B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Autoradiography [fz-juelich.de]
- 7. biorxiv.org [biorxiv.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Fluorine-18 Radiolabeling of PF-06445974
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the radiolabeling of PF-06445974 with Fluorine-18 ([¹⁸F]this compound), a promising positron emission tomography (PET) ligand for imaging phosphodiesterase-4B (PDE4B).
Introduction
This compound is a potent and selective inhibitor of PDE4B, an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Dysregulation of PDE4B has been implicated in various neurological and inflammatory disorders. PET imaging with [¹⁸F]this compound allows for the non-invasive quantification and visualization of PDE4B in the brain, offering a valuable tool for understanding its role in disease and for the development of novel therapeutics.[1] This document outlines the necessary protocols for the synthesis, purification, and quality control of [¹⁸F]this compound.
Signaling Pathway of this compound Target: PDE4B
This compound targets phosphodiesterase-4B (PDE4B), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular processes such as inflammation and neuronal signaling.
References
Application Notes and Protocols for PF-06445974 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration and dosing of PF-06445974 in in vivo animal studies. The content is based on currently available scientific literature, which primarily focuses on its use as a positron emission tomography (PET) radioligand for imaging the phosphodiesterase 4B (PDE4B) enzyme.
Overview of this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4B, this compound increases intracellular cAMP levels, which can modulate various cellular processes. Due to its high affinity and selectivity for PDE4B, its radiolabeled form, [18F]this compound, has been extensively developed and utilized as a PET radioligand to quantify PDE4B expression in the brain of living subjects, including rodents and non-human primates.[1][2][3][4][5]
Mechanism of Action Signaling Pathway
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo administration details for this compound from published animal studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Species | Reference |
| PDE4B | <1 | Human | [3] |
| PDE4A | 4.7 | Human | [3] |
| PDE4C | 17 | Human | [3] |
| PDE4D | 36 | Human | [3] |
Table 2: In Vivo Administration of this compound in Animal Studies (PET Imaging)
| Animal Model | Route of Administration | Dose (mg/kg) | Purpose | Vehicle | Reference |
| Rat | Intravenous | 0.1 | Blocking study | Not specified | [4] |
| Rhesus Monkey | Intravenous | 0.1 | Blocking study | Not specified | [4] |
| Mouse | Not specified | 3 | Blocking study | Not specified | [6] |
Note: The majority of available data pertains to the use of [18F]this compound as a PET imaging agent. Information on dosing for therapeutic efficacy studies, including oral and subcutaneous routes, is currently limited in the public domain.
Experimental Protocols
In Vivo PET Imaging Protocol for PDE4B Occupancy
This protocol outlines a typical experimental workflow for a PET imaging study in rodents to assess PDE4B occupancy by this compound.
Experimental Workflow
Caption: Workflow for a typical in vivo PET imaging study.
Materials:
-
[18F]this compound (radioligand)
-
Non-radiolabeled this compound (for blocking studies)
-
Experimental animals (e.g., rats, mice)
-
Anesthesia (e.g., isoflurane)
-
PET scanner
-
Catheterization supplies
-
Vehicle for drug dissolution (to be determined based on compound solubility and route)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging session. For intravenous administration, place a catheter in a suitable vein (e.g., tail vein).
-
Baseline PET Scan:
-
Position the animal in the PET scanner.
-
Administer a bolus of [18F]this compound intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 60-120 minutes).
-
-
Administration of Non-radiolabeled this compound:
-
For blocking studies, a separate cohort of animals is pre-treated with non-radiolabeled this compound at a specified time before the administration of the radioligand. A dose of 0.1 mg/kg has been used in rats and monkeys for this purpose.[4]
-
For displacement or "chase" studies, non-radiolabeled this compound can be administered during the PET scan after the initial uptake of the radioligand has reached a steady state.
-
-
Post-dose PET Scan:
-
Following the administration of the non-radiolabeled compound, acquire a second dynamic PET scan under the same conditions as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Perform kinetic modeling of the time-activity curves to quantify the binding potential or distribution volume of [18F]this compound in different brain regions.
-
Calculate the PDE4B occupancy by comparing the binding parameters from the baseline and post-dose scans.
-
Formulation and Administration Considerations (General Guidance)
As specific data for therapeutic administration of this compound is lacking, the following provides general guidance for preclinical in vivo studies.
Formulation:
-
The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration.
-
Commonly used vehicles for preclinical studies include:
-
Oral (gavage): Water, saline, 0.5% methylcellulose, or a suspension in a suitable vehicle.
-
Subcutaneous/Intravenous: Saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG, or Tween 80 (use should be minimized and justified).
-
Administration:
-
Oral (p.o.): Administered via gavage using an appropriate gauge feeding needle. The volume should be based on the animal's weight.
-
Subcutaneous (s.c.): Injected into the loose skin over the back or flank.
-
Intravenous (i.v.): Typically administered via the tail vein in rodents.
Dose Selection for Efficacy Studies:
-
Dose-range-finding studies are essential to determine the optimal therapeutic dose.
-
Pharmacokinetic studies should be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered by the intended therapeutic route.
-
The doses used in PET blocking studies (e.g., 0.1 mg/kg) may serve as a starting point for dose-range-finding studies, but higher doses are likely required for a sustained pharmacological effect.
Concluding Remarks
This compound is a valuable research tool, particularly for the in vivo imaging of PDE4B. The provided protocols for PET imaging can guide researchers in designing and executing studies to measure PDE4B levels and occupancy in the brain. However, there is a clear need for further research to establish protocols and dosing regimens for the therapeutic application of non-radiolabeled this compound in various animal models of disease. Researchers are encouraged to conduct preliminary dose-finding and pharmacokinetic studies to determine the appropriate administration parameters for their specific research questions.
References
- 1. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Measuring Target Occupancy of PDE4B with PF-06445974: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Its inhibition has emerged as a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including psychosis, neuroinflammation, and depression.[1][2] PF-06445974 is a potent and selective inhibitor of PDE4B.[3][4] Its radiolabeled counterpart, [18F]this compound, has been developed as a positron emission tomography (PET) radioligand to enable the in vivo quantification of PDE4B target occupancy.[3][5][6] This allows for a deeper understanding of the pharmacokinetics and pharmacodynamics of PDE4B inhibitors, aiding in the development of novel therapeutics.
These application notes provide a comprehensive overview of the methodologies for measuring PDE4B target occupancy using this compound, with a focus on PET imaging studies.
Mechanism of Action and Signaling Pathway
PDE4B is a member of the phosphodiesterase family of enzymes that specifically hydrolyzes the second messenger cAMP.[2] By breaking down cAMP, PDE4B terminates its signaling cascade. Inhibition of PDE4B by compounds like this compound leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP can, in turn, activate downstream effectors such as Protein Kinase A (PKA), leading to a variety of cellular responses, including modulation of inflammatory responses and synaptic plasticity.[1][2][7]
Quantitative Data
The binding affinity and selectivity of this compound for PDE4 subtypes are critical parameters for its use as a research tool. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| PDE4B IC50 | <1 nM | Human | In vitro enzyme assay | [4] |
| PDE4A IC50 | 4.7 nM | Human | In vitro enzyme assay | [4][8][9] |
| PDE4C IC50 | 17 nM | Human | In vitro enzyme assay | [4][8][9] |
| PDE4D IC50 | 36 nM | Human | In vitro enzyme assay | [4][8][9] |
| Whole Brain VT (human) | 9.5 ± 2.4 mL·cm-3 | Human | In vivo PET imaging | [6][10] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. VT: Total distribution volume, a measure of radioligand uptake in tissue.
Experimental Protocols
In Vivo Target Occupancy Measurement using PET Imaging with [18F]this compound
This protocol outlines the general procedure for a PET imaging study to determine the target occupancy of PDE4B by a non-radiolabeled compound in a living subject.
1. Subject Preparation:
-
Subjects (human or animal) should be fasted for an appropriate period before the scan.
-
For human studies, informed consent must be obtained, and the study must be approved by an institutional review board.[8]
-
For animal studies, all procedures must be in accordance with institutional animal care and use committee guidelines.[11]
2. Radioligand Administration and PET Scan Acquisition:
-
A baseline PET scan is performed following the intravenous injection of [18F]this compound.[10]
-
The scan duration is typically up to 4 hours to allow for adequate data acquisition.[12]
-
Dynamic 3D scanning is performed to capture the time course of radiotracer distribution.
3. Arterial Blood Sampling:
-
Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand in plasma.[8][10] This is crucial for kinetic modeling.
4. Blocking Study:
-
Following the baseline scan, a blocking dose of a non-radiolabeled PDE4B inhibitor (the compound of interest) is administered.
-
A second PET scan is then performed with another injection of [18F]this compound.
5. Data Analysis:
-
PET images are reconstructed and co-registered with anatomical images (e.g., MRI) for region-of-interest (ROI) analysis.
-
The total distribution volume (VT) is calculated for various brain regions using compartmental modeling, with the arterial plasma concentration of the parent radioligand as an input function.[10]
-
Target occupancy (TO) is calculated using the following formula: TO (%) = [(V_T_baseline - V_T_blocked) / V_T_baseline] * 100
In Vitro Autoradiography
For a more direct assessment of target binding in tissue sections, in vitro autoradiography can be employed.
1. Tissue Preparation:
-
Brain tissue is harvested, frozen, and sectioned on a cryostat.
2. Incubation:
-
Tissue sections are incubated with a solution containing [3H]this compound or a similar radiolabeled PDE4B inhibitor.
-
For non-specific binding determination, a parallel set of sections is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled PDE4B inhibitor.
3. Washing and Drying:
-
Sections are washed to remove unbound radioligand and then dried.
4. Imaging:
-
The dried sections are exposed to a phosphor imaging screen or autoradiographic film.
5. Quantification:
-
The resulting images are digitized, and the density of radioligand binding in different brain regions is quantified.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Conclusion
This compound and its radiolabeled form, [18F]this compound, are invaluable tools for the investigation of PDE4B in both preclinical and clinical research. The protocols outlined above provide a framework for accurately measuring the target occupancy of novel PDE4B inhibitors, which is a critical step in the drug development process. These methods allow researchers to establish dose-response relationships, confirm target engagement in the CNS, and ultimately guide the selection of optimal clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 3. The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Carebox Connect [connect.careboxhealth.com]
Application Notes and Protocols for Neuroinflammation Studies Using [18F]PF-06445974 PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological and psychiatric disorders. The ability to quantitatively assess neuroinflammatory processes in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutic agents. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes. [18F]PF-06445974 is a novel PET radioligand that preferentially binds to phosphodiesterase-4B (PDE4B), an enzyme implicated in neuroinflammatory and neuropsychiatric conditions.[1] Upregulation of PDE4B is associated with neuroinflammatory states, making [18F]this compound a promising tool for studying neuroinflammation.[2]
These application notes provide detailed protocols for utilizing [18F]this compound PET in preclinical and clinical research settings to investigate neuroinflammation.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B).[3] PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to AMP, thus regulating intracellular cAMP levels. In the context of neuroinflammation, activated microglia, the resident immune cells of the central nervous system, play a central role.[4] Pro-inflammatory stimuli can lead to the upregulation of PDE4B in these cells. By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP, which in turn can modulate downstream signaling pathways involved in the inflammatory response, often leading to a suppression of pro-inflammatory cytokine production.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity of this compound
| PDE4 Subtype | IC50 (nM) |
| PDE4A | 4.7 |
| PDE4B | <1 |
| PDE4C | 17 |
| PDE4D | 36 |
| Data from a first-in-human evaluation study.[4] |
Table 2: Preclinical and Clinical [18F]this compound PET Imaging Data
| Species | Condition | Brain Region | Parameter | Value |
| Mouse (CD-1) | Baseline | Whole Brain | Peak SUV | ~0.45 |
| Rhesus Monkey | Baseline | Thalamus | Peak SUV | ~2-3 |
| Rhesus Monkey | Blockade (0.1 mg/kg this compound) | Whole Brain | % Blockade (SUV10-60) | 92% |
| Human | Healthy Volunteer | Whole Brain | VT (mL/cm³) | 9.5 ± 2.4 |
| Human | Healthy Volunteer | Thalamus | - | Highest Binding |
| SUV: Standardized Uptake Value; VT: Total Distribution Volume. Data compiled from multiple studies.[1][5][6] |
Experimental Protocols
Preclinical Studies in Rodent Models of Neuroinflammation
This protocol describes the use of [18F]this compound PET imaging in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
1. Animal Model:
-
Species: CD-1 mice (or other appropriate strain), 5-6 weeks old.
-
Induction of Neuroinflammation: Administer lipopolysaccharide (LPS) from E. coli (serotype O111:B4) via a single intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.
-
Time Course: Perform PET imaging at various time points post-LPS injection (e.g., 24h, 48h, 72h, and 7 days) to characterize the temporal dynamics of PDE4B expression. A control group should receive a saline injection.
2. Radiotracer Administration:
-
Dose: 80 µCi of [18F]this compound per mouse.
-
Route: Intravenous (i.v.) injection via the tail vein.
3. PET Imaging:
-
Scanner: A dedicated small-animal PET scanner.
-
Anesthesia: Anesthetize mice with 1.5% isoflurane in oxygen.
-
Acquisition: Perform a 60-minute dynamic scan immediately following radiotracer injection.
-
Blocking Studies (for specificity): In a separate cohort, administer a blocking dose of non-radiolabeled this compound (e.g., 3 mg/kg) or a pan-PDE4 inhibitor like rolipram (e.g., 3 mg/kg) 10 minutes prior to the radiotracer injection.[1]
4. Data Analysis:
-
Reconstruct PET data using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register PET images with a mouse brain atlas or MRI for anatomical reference.
-
Generate time-activity curves (TACs) for various brain regions of interest (ROIs).
-
Calculate the Standardized Uptake Value (SUV) for quantitative comparison between groups and time points.
Figure 2: Experimental workflow for preclinical PET imaging.
Clinical Research Protocol
This protocol outlines a general procedure for [18F]this compound PET imaging in human subjects to study neuroinflammation. All procedures must be approved by an Institutional Review Board (IRB).
1. Subject Recruitment:
-
Recruit healthy volunteers and patients with suspected neuroinflammatory conditions.
-
Obtain written informed consent from all participants.
-
Perform a thorough medical history and physical examination to determine eligibility.
2. Study Design:
-
Phase 1 (Dosimetry): In a small number of subjects, perform whole-body imaging with a low injected activity (e.g., 2 mCi) to assess radiation dosimetry.[7]
-
Phase 2 (Kinetic Brain Imaging): For quantitative assessment of PDE4B, perform dynamic brain imaging with a higher injected activity (up to 5 mCi).[7]
-
Phase 3 (Test-Retest): To evaluate the reproducibility of the measurement, a subset of subjects can undergo a second PET scan on a different day.
3. PET/MRI Imaging:
-
Scanner: A high-resolution PET/CT or PET/MR scanner.
-
Radiotracer Injection: Administer up to 5 mCi of [18F]this compound as an intravenous bolus.
-
Arterial Blood Sampling: For accurate quantification of the total distribution volume (VT), an arterial line should be placed to obtain serial blood samples for measuring the arterial input function.
-
Scan Duration: Acquire dynamic PET data for up to 4 hours.[8]
-
Anatomical Imaging: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration.
4. Data Analysis:
-
Correct PET data for attenuation, scatter, and random coincidences.
-
Reconstruct dynamic images.
-
Analyze arterial blood samples to determine the parent radiotracer concentration over time.
-
Co-register PET images with the subject's MRI.
-
Define regions of interest (ROIs) on the co-registered images.
-
Perform kinetic modeling (e.g., a two-tissue compartment model) using the ROI time-activity curves and the arterial input function to estimate the total distribution volume (VT).[5][6]
Figure 3: Logical workflow for a clinical PET imaging study.
Conclusion
[18F]this compound PET imaging is a valuable and promising technique for the in vivo quantification of PDE4B, a key enzyme in neuroinflammatory processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust studies to investigate the role of neuroinflammation in various CNS disorders and to evaluate the efficacy of novel anti-inflammatory therapies. Careful adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
References
- 1. biorxiv.org [biorxiv.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Carebox Connect [connect.careboxhealth.com]
Application Notes and Protocols for Measuring PDE4B Inhibition using PF-06445974 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular signaling pathways by specifically hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] The inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal activity.[1][2] Consequently, PDE4B has emerged as a significant therapeutic target for a range of disorders, including inflammatory diseases and neurological conditions.
PF-06445974 is a potent and selective inhibitor of PDE4B, demonstrating a high affinity for this enzyme subtype. Its ability to preferentially target PDE4B makes it a valuable tool for researchers studying the specific roles of this isozyme and for the development of novel therapeutics with improved side-effect profiles.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to accurately measure PDE4B inhibition. The primary method detailed is a cAMP-response element (CRE) dependent luciferase reporter assay, a widely used and robust method for quantifying changes in intracellular cAMP levels.
Data Presentation
The inhibitory activity of this compound against various PDE4 subtypes is summarized in the table below. This data, likely derived from biochemical assays, highlights the compound's preference for PDE4B.
| PDE4 Subtype | IC50 (nM) |
| PDE4A | 4.7 |
| PDE4B | <1 |
| PDE4C | 17 |
| PDE4D | 36 |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Signaling Pathway
The canonical signaling pathway involving PDE4B is centered around the regulation of cAMP levels. Inhibition of PDE4B by this compound disrupts the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream effectors such as Protein Kinase A (PKA).
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Assay for Measuring PDE4B Inhibition
This protocol describes a cell-based assay to quantify the inhibition of PDE4B by this compound using a cAMP-response element (CRE) driven luciferase reporter system.
-
HEK293 cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
PDE4B expression vector
-
CRE-luciferase reporter vector (e.g., pCRE-Luc)
-
Renilla luciferase control vector (for normalization)
-
This compound
-
Forskolin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well microplates
-
Luminometer
Day 1: Cell Seeding and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of transfection, seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate for 4-6 hours to allow cells to attach.
-
Prepare the transfection complexes in Opti-MEM I medium according to the manufacturer's protocol for Lipofectamine 2000. For each well, co-transfect with the PDE4B expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Add the transfection complexes to the cells and incubate overnight at 37°C.
Day 2: Compound Treatment and Stimulation
-
Prepare a serial dilution of this compound in DMSO and then dilute further in serum-free DMEM to the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
Carefully remove the transfection medium from the cells.
-
Add 90 µL of the diluted this compound to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
Prepare a stock solution of Forskolin in DMSO and dilute it in serum-free DMEM.
-
Add 10 µL of the diluted Forskolin to each well to a final concentration that induces a submaximal luciferase response (e.g., 1-10 µM, to be optimized for the specific cell line). Include wells without Forskolin as a negative control.
-
Incubate the plate for 4-6 hours at 37°C.
Day 3: Lysis and Luminescence Measurement
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:
-
Removing the medium.
-
Adding a passive lysis buffer and incubating for 15 minutes.
-
Adding the luciferase assay reagent (LAR II) to measure firefly luciferase activity.
-
Adding the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Read the luminescence on a plate-reading luminometer.
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Subtract the background signal (from cells not stimulated with Forskolin).
-
Express the data as a percentage of the activity in the vehicle-treated (Forskolin only) control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to measure PDE4B inhibition. The detailed CRE-luciferase reporter assay protocol, along with the supporting data and diagrams, will enable the accurate characterization of this potent and selective inhibitor and facilitate further research into the therapeutic potential of targeting PDE4B.
References
Troubleshooting & Optimization
Improving the signal-to-noise ratio in PF-06445974 PET scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06445974 Positron Emission Tomography (PET) scans. Our aim is to help you improve the signal-to-noise ratio (SNR) and acquire high-quality, quantifiable data in your experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound PET scans.
Issue 1: Low Signal-to-Noise Ratio (SNR) in Reconstructed Images
A low SNR can obscure the specific binding of this compound to phosphodiesterase-4B (PDE4B), compromising the quantitative accuracy of your study.
| Potential Cause | Troubleshooting Steps |
| Insufficient Injected Dose | - Ensure the injected dose of [18F]this compound is appropriate for the subject's weight and the scanner's sensitivity. For human studies, injected activities of up to 5 mCi have been used.[1] - Verify the radiochemical purity and molar activity of the tracer at the time of injection. |
| Inadequate Acquisition Time | - Increase the scan duration to improve counting statistics. For dynamic brain imaging with [18F]this compound, scan times of up to 4 hours have been implemented in clinical trials.[2] - For whole-body imaging, ensure sufficient acquisition time per bed position. |
| Suboptimal Image Reconstruction Parameters | - Utilize iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM), which generally yield better SNR compared to Filtered Backprojection (FBP). - Incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction to enhance SNR and spatial resolution.[3][4] - Optimize the number of iterations and subsets. A higher number of iterations can increase noise, so a balance must be found.[4] |
| Inaccurate Data Corrections | - Ensure that corrections for attenuation, scatter, and random coincidences have been accurately applied.[5] - For PET/CT, be aware of potential artifacts from CT-based attenuation correction, especially in the presence of metal implants or contrast agents. |
| Subject Motion | - Minimize subject movement during the scan through clear instructions and comfortable positioning. - Employ motion correction techniques during image reconstruction if motion is unavoidable. |
Issue 2: High Background Noise
Elevated background noise can reduce the contrast between the target region and surrounding tissues, making it difficult to delineate specific tracer uptake.
| Potential Cause | Troubleshooting Steps |
| Radiometabolite Accumulation | - Be aware that [18F]this compound can have radiometabolites that may accumulate in the brain, potentially increasing non-specific signal over time.[6][7][8] - Perform arterial blood sampling and plasma metabolite analysis to quantify the parent radioligand concentration and correct for metabolite contribution. - Consider that the contribution of radiometabolites to the brain signal is estimated to be around 10%.[6][8] |
| Suboptimal Uptake Period | - Adhere to a standardized uptake period to ensure consistency across subjects. - While specific uptake times for this compound are still being optimized, a consistent protocol is crucial for longitudinal or multi-subject studies. |
| Physiological Factors | - For brain imaging, consider factors that may alter cerebral blood flow and tracer delivery. - For whole-body imaging, be aware of physiological uptake in non-target organs. |
Frequently Asked Questions (FAQs)
Q1: What is the target of the this compound PET radioligand?
A1: this compound is a selective radioligand for phosphodiesterase-4B (PDE4B).[9] PDE4B is an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[10][11]
Q2: What is the typical injected dose and scan duration for a human this compound PET scan?
A2: In clinical trials, injected doses of up to 5 mCi of [18F]this compound have been used for brain PET imaging.[1] The scan duration can be up to 4 hours for dynamic acquisitions to capture the tracer kinetics.[2]
Q3: How do radiometabolites affect this compound PET imaging?
A3: Studies have shown that [18F]this compound can produce radiometabolites that may cross the blood-brain barrier and contribute to the PET signal.[6][7][8] This can lead to an overestimation of the target density. It is estimated that radiometabolites may contribute approximately 10% to the total brain signal.[6][8] To obtain accurate quantitative data, it is recommended to perform arterial blood sampling and correct for the presence of radiometabolites.[6]
Q4: Which image reconstruction algorithms are recommended for improving SNR in this compound PET scans?
A4: Iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) are generally preferred over Filtered Backprojection (FBP) as they can improve SNR.[4] The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling in the reconstruction process can further enhance image quality.[3][4]
Q5: What are some key experimental considerations for a successful this compound PET study?
A5: Key considerations include:
-
Subject Preparation: Ensure subjects are adequately hydrated and have followed any specific dietary instructions. For brain imaging, minimizing anxiety and sensory stimulation during the uptake period is important.
-
Accurate Dose Administration and Measurement: Precisely measure the injected dose and record the injection time.
-
Consistent Scanning Protocol: Use a standardized protocol for all subjects in a study, including the uptake period, acquisition time, and reconstruction parameters.
-
Blood Sampling: If quantitative analysis of tracer kinetics is required, arterial blood sampling with metabolite analysis is crucial.
-
Motion Management: Minimize subject motion during the scan.
Experimental Protocols
Protocol 1: Dynamic Human Brain PET Scan with [18F]this compound
This protocol is a general guideline based on published clinical trial information.[1][2]
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A catheter is placed in a peripheral vein for radiotracer injection.
-
For arterial input function measurement, a catheter is placed in a radial artery.
-
-
Radiotracer Administration:
-
Administer a bolus injection of up to 5 mCi of [18F]this compound.
-
-
PET Acquisition:
-
Begin dynamic PET scanning immediately after injection.
-
Acquire data for up to 240 minutes.
-
The head should be comfortably immobilized to minimize motion.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples at frequent intervals, especially during the first few minutes after injection, to capture the peak of the input function.
-
Continue sampling at less frequent intervals throughout the scan.
-
Process blood samples to separate plasma and measure radioactivity.
-
Perform metabolite analysis on plasma samples to determine the fraction of radioactivity corresponding to the parent compound.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data using an OSEM algorithm with TOF and PSF corrections.
-
Apply appropriate corrections for attenuation, scatter, and randoms.
-
-
Data Analysis:
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Injected Dose (Human Brain PET) | Up to 5 mCi | Clinical Trial Protocol | [1] |
| Scan Duration (Human Brain PET) | Up to 240 minutes | Dynamic acquisition in a clinical trial | [2] |
| Average Whole Brain VT (Human) | 9.5 ± 2.4 mL/cm³ | First-in-human evaluation | [6][8][12] |
| Radiometabolite Contribution to Brain Signal | ~10% | Estimated error in VT due to radiometabolites | [6][7][8] |
Visualizations
Signaling Pathway of PDE4B
Caption: PDE4B signaling pathway and its role in cAMP degradation.
Troubleshooting Workflow for Low SNR
Caption: Logical workflow for troubleshooting low SNR in this compound PET scans.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Carebox Connect [connect.careboxhealth.com]
- 3. Optimization of Reconstruction Parameters for Discovery 710 Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjrs.org.br [bjrs.org.br]
- 5. egr.msu.edu [egr.msu.edu]
- 6. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4B - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
How to minimize off-target binding of PF-06445974 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PF-06445974, a potent and selective phosphodiesterase-4B (PDE4B) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target binding and ensure the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile?
A1: The primary target of this compound is phosphodiesterase-4B (PDE4B), an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] this compound is a highly potent inhibitor of PDE4B with an IC50 value of less than 1 nM.[3][4][5] It exhibits moderate to high selectivity for PDE4B over other PDE4 subtypes.[1][6]
Selectivity Profile of this compound
| Target | IC50 |
| PDE4B | <1 nM |
| PDE4A | 4.7 nM |
| PDE4C | 17 nM |
| PDE4D | 36 nM |
Data sourced from MedchemExpress and other publications.[3][4][5]
Q2: What are the known off-target activities of this compound?
A2: this compound demonstrates minimal off-target activities in broad-spectrum selectivity panels.[3][4] Weak interactions have been observed at significantly higher concentrations than those required for PDE4B inhibition, indicating a wide therapeutic window for on-target effects.
Known Off-Target Activities of this compound
| Off-Target | Activity Type | IC50 / Ki |
| PDE10 | Inhibition | 2290 nM |
| PDE5A | Inhibition | 4640 nM |
| GABA_A Receptor | Binding | 3850 nM |
Data sourced from MedchemExpress.[3][4]
Q3: How can I be confident that the observed effects in my experiment are due to PDE4B inhibition and not off-target binding?
A3: Confidence in on-target activity can be established through a combination of careful experimental design and control experiments. Key strategies include:
-
Dose-Response Analysis: Demonstrate that the observed effect occurs at concentrations consistent with the IC50 of this compound for PDE4B. Off-target effects would be expected to occur at much higher concentrations.
-
Use of a Structurally Unrelated PDE4B Inhibitor: Replicating the results with a different, structurally distinct PDE4B inhibitor can provide strong evidence that the effect is mediated by PDE4B.
-
Rescue Experiments: If possible, downstream rescue experiments can confirm the mechanism. For example, if inhibiting PDE4B is expected to increase cAMP levels, directly elevating cAMP through other means (e.g., using a direct activator of adenylyl cyclase like forskolin) might mimic the effect.
-
Use of Negative Controls: Employ a negative control compound that is structurally similar to this compound but inactive against PDE4B.
Troubleshooting Guide: Minimizing Off-Target Binding
Even with a highly selective compound like this compound, experimental conditions can sometimes lead to non-specific interactions. The following guide provides steps to troubleshoot and minimize potential off-target binding.
Issue 1: High background signal or unexpected effects at high concentrations.
This may be due to non-specific binding to other proteins, lipids, or experimental apparatus.
Troubleshooting Steps:
-
Optimize Compound Concentration:
-
Recommendation: Use the lowest concentration of this compound that elicits the desired on-target effect. A good starting point is to perform a dose-response curve and work within the linear range of the curve, typically around the IC50 or EC50 value for PDE4B.
-
Rationale: Off-target binding is more likely to occur at higher concentrations where the compound may interact with lower-affinity sites.
-
-
Adjust Buffer Composition:
-
Recommendation: Non-specific binding can be influenced by hydrophobic or electrostatic interactions.[7][8] Consider the following adjustments to your assay buffer:
-
Add a Non-ionic Detergent: Including a small amount of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, can help to disrupt non-specific hydrophobic interactions.[8]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer with a salt like NaCl can reduce non-specific electrostatic interactions.[7]
-
Include a Blocking Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can help to block non-specific binding sites on surfaces and other proteins.[7]
-
-
-
Control for Non-Specific Binding:
-
Recommendation: Always include a control to measure non-specific binding. This is typically done by adding a high concentration of an unlabeled competitor ("cold" ligand) alongside the labeled ligand to saturate the specific binding sites.[8] Any remaining signal represents non-specific binding.
-
Issue 2: Inconsistent results or poor reproducibility.
This could be related to compound solubility or aggregation.
Troubleshooting Steps:
-
Ensure Complete Solubilization:
-
Recommendation: this compound is typically stored as a powder and dissolved in a solvent like DMSO to create a stock solution. Ensure the compound is fully dissolved before preparing working dilutions. It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Rationale: Poorly solubilized compound can form aggregates, which are a known cause of non-specific inhibition and experimental artifacts.[9]
-
-
Check for Compound Aggregation:
-
Recommendation: If aggregation is suspected, the use of detergents as mentioned above can help. Dynamic Light Scattering (DLS) can also be used to directly assess for the presence of aggregates in the solution.
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration Using a Dose-Response Curve
-
Prepare a serial dilution of this compound in your assay buffer. A typical starting range might be from 1 µM down to 1 pM.
-
Perform your assay at each concentration, ensuring to include a vehicle-only control (e.g., 0.1% DMSO).
-
Measure the biological response of interest.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50.
-
For subsequent experiments, use a concentration that is at or near the calculated IC50/EC50 to maximize on-target effects while minimizing the risk of off-target interactions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | PDE4B PET放射性配体 | MCE [medchemexpress.cn]
- 6. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the limited in vivo stability of PF-06445974
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the in vivo stability of PF-06445974.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent PET imaging results | Variable metabolism and clearance of this compound and its radiometabolites. | Standardize experimental conditions, including animal fasting and anesthesia protocols. Consider using a population pharmacokinetic model to account for inter-individual variability. |
| High background signal in PET images | Accumulation of radiometabolites in the brain.[1][2][3][4] | Implement a longer scanning protocol to allow for washout of non-specific binding. Use kinetic modeling that can differentiate between parent compound and metabolite signals. |
| Discrepancy between in vitro and in vivo results | Efflux of this compound by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][2] | Co-administer with known P-gp/BCRP inhibitors to assess the impact of efflux on brain uptake. Note that this will also increase metabolite accumulation. |
| Low brain uptake of the tracer | Poor blood-brain barrier penetration or high peripheral clearance. | Verify the integrity of the injected tracer and the injection procedure. Assess plasma concentration of the tracer to rule out rapid peripheral metabolism. |
| Rapid degradation of the compound in plasma | Enzymatic degradation in the bloodstream. | Conduct in vitro plasma stability assays with plasma from the specific species being used in the in vivo studies. |
Frequently Asked Questions (FAQs)
What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). It is primarily used as a positron emission tomography (PET) radioligand, [¹⁸F]this compound, for in vivo imaging of PDE4B in the brain.[3][5][6] This allows for the non-invasive quantification and study of PDE4B expression, which is implicated in various psychiatric and neurodegenerative diseases.[5][7]
What are the main challenges associated with the in vivo stability of this compound?
The primary challenge is the formation of a radiometabolite that can cross the blood-brain barrier and accumulate in the brain, leading to an overestimation of the PDE4B signal by about 10%.[1][2][3][4] Additionally, both the parent compound and its metabolite are substrates for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can affect their brain concentrations.[1][2]
How do P-gp and BCRP transporters affect this compound?
These efflux transporters actively pump substances out of the brain. While they aid in clearing the problematic radiometabolite, they also partially remove the parent [¹⁸F]this compound, complicating the accurate quantification of PDE4B.[1][2]
What is the reported in vivo stability of [¹⁸F]this compound in different species?
In vivo metabolic studies in rats indicated that the radioactive metabolites of [¹⁸F]this compound did not cross the blood-brain barrier.[5] However, in monkeys and humans, accumulation of a radiometabolite in the brain has been observed.[1][2][4] This suggests species-specific differences in metabolism and transport.
Are there any next-generation compounds with improved stability?
Yes, a regioisomer of this compound, known as [¹⁸F]P4B-2412, has been developed with the aim of achieving improved washout kinetics from the brain.[8]
Experimental Protocols
In Vivo Radiometabolite Analysis
Objective: To determine the rate of metabolism of [¹⁸F]this compound in plasma and its potential to cross the blood-brain barrier.
Methodology:
-
Administer [¹⁸F]this compound intravenously to the subject (e.g., rodent, non-human primate).
-
At various time points post-injection (e.g., 5, 15, 30, 60, 90 minutes), collect arterial blood samples.
-
Immediately centrifuge the blood samples to separate plasma.
-
At the final time point, euthanize the animal and collect the brain.
-
Homogenize the brain tissue.
-
Precipitate proteins from plasma and brain homogenate samples using a suitable solvent (e.g., acetonitrile).
-
Analyze the supernatant from both plasma and brain samples using radio-HPLC to separate the parent compound from its radiometabolites.
-
Quantify the percentage of radioactivity corresponding to the parent compound and each metabolite at each time point.
In Vitro Efflux Transporter Substrate Assay
Objective: To determine if this compound is a substrate for P-gp and BCRP.
Methodology:
-
Use a cell line that overexpresses the transporter of interest (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP) and a control cell line (parental MDCK).
-
Seed the cells on a permeable support (e.g., Transwell inserts) to form a confluent monolayer.
-
Add this compound to either the apical (top) or basolateral (bottom) chamber.
-
At specified time intervals, take samples from the opposite chamber.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 indicates that the compound is a substrate for the efflux transporter.
Visualizations
Caption: In vivo processing of this compound.
Caption: Workflow for addressing inconsistent PET data.
References
- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Navigating the Synthesis and Purification of PF-06445974: A Technical Support Guide
For researchers and scientists engaged in the development of novel therapeutics, the synthesis and purification of small molecules like PF-06445974, a potent phosphodiesterase 4B (PDE4B) inhibitor, can present a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis and purification of this compound and related 2-aminopyrimidinone derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing a low yield in the initial condensation reaction to form the pyrimidinone core. What are the likely causes?
Low yields in the formation of the 2-aminopyrimidinone core can often be attributed to several factors:
-
Reagent Quality: Ensure the purity of your starting materials. For instance, in reactions involving the condensation of a β-dicarbonyl compound with a guanidine derivative, the presence of impurities can significantly hinder the reaction.
-
Reaction Conditions: The choice of solvent and catalyst is critical. While various conditions can be employed, it is essential to ensure they are suitable for your specific substrates.
-
Reaction Time and Temperature: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. Temperature control is also vital, as excessive heat can lead to degradation of reactants or products.
Q2: During the purification of my final product by column chromatography, I'm seeing significant product loss or decomposition.
Column chromatography, while a powerful purification technique, can sometimes lead to issues with sensitive compounds.
-
Stationary Phase Acidity: Standard silica gel is slightly acidic and can cause the degradation of acid-labile compounds. If you suspect this is the issue, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
-
Solvent System: An inappropriate solvent system can lead to poor separation or product degradation. A systematic approach to solvent system selection, starting with TLC analysis, is recommended.
-
Product Tailing: Tailing of the product peak on the column can lead to broad fractions and difficult separation from impurities. This can sometimes be mitigated by adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds) to the eluent.
Q3: My final compound shows the correct mass by MS, but the NMR spectrum is complex and suggests the presence of impurities. What could be the source of these impurities?
The presence of persistent impurities is a common challenge.
-
Side Reactions: The synthesis of heterocyclic compounds can often be accompanied by side reactions. For 2-aminopyrimidine synthesis, potential side products could arise from self-condensation of the starting materials or incomplete cyclization.
-
Isomers: Depending on the reaction conditions, the formation of structural isomers is possible. Careful analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) can help in identifying and characterizing these impurities.
-
Residual Solvents or Reagents: Incomplete removal of solvents or excess reagents from the workup procedure can lead to signals in the NMR spectrum. Ensure your product is thoroughly dried under high vacuum.
Data Presentation
To facilitate easy comparison of key parameters, the following tables summarize important data related to this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| PDE4B | <1 |
| PDE4A | 4.7 |
| PDE4C | 17 |
| PDE4D | 36 |
Table 2: Physicochemical Properties of [18F]this compound
| Property | Value |
| LogD7.4 | 2.41 ± 0.02 |
Experimental Protocols
General Protocol for the Synthesis of 2-Aminopyrimidine Derivatives:
A common method for the synthesis of 2-aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine or a substituted guanidine.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add an equimolar amount of guanidine hydrochloride and a base (e.g., sodium ethoxide, potassium carbonate).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
This technical support guide aims to provide a valuable resource for scientists working on the synthesis of this compound and related compounds. By understanding the potential challenges and having a systematic approach to troubleshooting, researchers can improve the efficiency and success of their synthetic efforts.
Strategies to reduce background signal in PF-06445974 autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06445974 in autoradiography experiments. Our aim is to help you minimize background signal and achieve high-quality, reproducible results.
Troubleshooting Guide: Reducing High Background Signal
High background signal can obscure specific binding and compromise the quantitative accuracy of your autoradiography results. Below are common causes and targeted solutions to address this issue.
| Question/Issue | Potential Cause | Recommended Solution |
| Why is my background signal uniformly high across the entire slide, including areas without tissue? | Inadequate washing, issues with the radioligand solution, or problems with the film/emulsion. | Optimize Washing Protocol: - Increase the number and duration of washes in ice-cold buffer.[1][2] - Consider a brief dip in distilled water after the final buffer wash to remove salts.[1][2] Check Radioligand Solution: - Ensure the radioligand is fully dissolved and free of aggregates. Evaluate Detection System: - Store phosphor imaging plates in a lead-shielded environment to reduce background from cosmic radiation.[3] - Erase imaging plates immediately before exposure.[3] |
| I'm observing high background specifically on the tissue sections, but not on the slide itself. | High non-specific binding of this compound to tissue components other than PDE4B. | Implement a Pre-incubation Step: - Pre-incubate tissue sections in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands and reduce non-specific binding sites.[1][2][4] Add a Blocking Agent: - Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the pre-incubation and incubation buffers to saturate non-specific binding sites.[5][6][7][8] Optimize Radioligand Concentration: - Use the lowest concentration of [18F]this compound that still provides a robust specific signal. High concentrations can lead to increased non-specific binding.[9] |
| The background is intense and patchy, or appears as spots and streaks. | Poor tissue quality, presence of artifacts, or issues with tissue adherence. | Ensure High-Quality Tissue Sections: - Use freshly prepared, properly frozen tissue sections.[10] - Ensure sections are cut at a uniform thickness (e.g., 10-20 µm).[1] - Avoid freeze-thaw cycles of the tissue blocks. Prevent Tissue Drying: - Keep tissue sections hydrated throughout the experiment to prevent artifacts.[10] Address Chemography: - Be aware of potential positive or negative chemography, where chemicals in the tissue can interact with the emulsion, causing artifacts.[11] Proper fixation and washing can help minimize this. |
| Non-specific binding, determined with a saturating concentration of cold ligand, is still very high. | The "cold" ligand concentration may be insufficient, or the washing steps are not stringent enough to remove the non-specifically bound radioligand. | Verify Cold Ligand Concentration: - Ensure the concentration of unlabeled this compound is at least 100-fold higher than the radioligand concentration to effectively block all specific binding sites. Optimize Wash Buffer Composition: - Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer to help remove non-specifically bound tracer.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective radioligand developed for Positron Emission Tomography (PET) imaging. Its primary target is phosphodiesterase-4B (PDE4B), an enzyme that plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).
Q2: What is the binding affinity of this compound for PDE4 subtypes?
A2: this compound exhibits high affinity for PDE4B, with varying degrees of selectivity over other PDE4 subtypes. The binding affinities are summarized in the table below.
Q3: Can radiometabolites of [18F]this compound contribute to background signal?
A3: In in vivo PET studies, radiometabolites of [18F]this compound have been observed and can potentially contribute to the background signal. However, in in vitro autoradiography with tissue sections, the contribution of metabolites is generally negligible as the incubation times are short and the metabolic activity in the sections is low.
Q4: What are efflux transporters and can they affect my ex vivo autoradiography results?
A4: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are proteins that can actively transport substances out of cells and tissues, including the brain. This compound has been identified as a substrate for BCRP and to a lesser extent, P-gp.[1][12] In ex vivo autoradiography, where the radioligand is administered to a live animal, these transporters can influence the amount of tracer that reaches and is retained in the brain, potentially affecting the signal-to-background ratio.
Q5: What is the recommended tissue preparation for this compound autoradiography?
A5: Fresh frozen tissue sections are recommended. Tissues should be rapidly frozen after dissection and stored at -80°C. Sections are typically cut on a cryostat at a thickness of 10-20 µm and thaw-mounted onto charged microscope slides.[1][2]
Quantitative Data: this compound Binding Profile
| Target | IC50 (nM) | Reference |
| PDE4B | <1 | [2][13] |
| PDE4A | 4.7 | [2][13] |
| PDE4C | 17 | [2][13] |
| PDE4D | 36 | [2][13] |
| PDE10 | 2290 | [2][13] |
| PDE5A | 4640 | [2][13] |
| GABAA (Ki) | 3850 | [2][13] |
Experimental Protocols
Detailed Protocol for In Vitro Autoradiography with [18F]this compound
This protocol provides a general framework. Optimization of incubation times, concentrations, and wash conditions may be necessary for specific tissues and experimental goals.
1. Tissue Section Preparation:
-
Rapidly freeze fresh tissue in isopentane cooled with dry ice or liquid nitrogen.
-
Store tissue blocks at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated or positively charged microscope slides.
-
Store slides with sections at -80°C.
2. Pre-incubation:
-
On the day of the experiment, allow slides to warm to room temperature for 15-30 minutes.
-
Place slides in a slide holder and pre-incubate in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA for 20 minutes at room temperature to reduce non-specific binding.[5][6][7][8]
3. Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) with 0.1% BSA.
-
For total binding, add [18F]this compound to the incubation buffer at the desired concentration (e.g., 0.5-2 nM).
-
For non-specific binding, prepare a separate incubation solution containing [18F]this compound and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the tissue sections with the radioligand solution for 60-90 minutes at room temperature in a humidified chamber.
4. Washing:
-
After incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold 50 mM Tris-HCl buffer. For example:
-
Briefly dip the slides in ice-cold distilled water to remove buffer salts.[1][2]
5. Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification.
-
Expose for an appropriate duration, which will depend on the tissue, radioligand concentration, and specific activity.
6. Imaging and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager.
-
Quantify the signal intensity in different regions of interest using appropriate image analysis software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Visualizations
Caption: Experimental workflow for this compound autoradiography and troubleshooting high background.
Caption: Simplified signaling pathway of PDE4B and the inhibitory action of this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 4. Autoradiography [fz-juelich.de]
- 5. abacusdx.com [abacusdx.com]
- 6. Blocking Agents [promega.sg]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. dentalrepairguide3.wordpress.com [dentalrepairguide3.wordpress.com]
Technical Support Center: PF-06445974 and Efflux by P-glycoprotein and BCRP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the efflux of PF-06445974 by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp) and/or BCRP?
A1: Yes, in vitro studies have demonstrated that this compound is a substrate for both P-gp and BCRP. It is considered a moderate substrate for BCRP and a weaker substrate for P-gp[1][2].
Q2: What are the typical efflux ratios observed for this compound?
A2: In vitro studies using cloned human transporters have reported an efflux ratio of 5.9 for this compound with BCRP and 2.5 with P-gp[1]. For comparison, the well-known P-gp substrate digoxin has an efflux ratio of 38.1, and the BCRP substrate prazosin has a ratio of 9.2[1].
Q3: Why is it important to study the interaction of this compound with P-gp and BCRP?
A3: P-gp and BCRP are efflux transporters that play a crucial role in limiting the distribution of drugs to various tissues, including the brain[3][4][5]. Understanding the extent to which this compound is effluxed by these transporters is critical for predicting its central nervous system (CNS) penetration and overall pharmacokinetic profile[3][6]. For CNS-targeted drugs like this compound, a phosphodiesterase-4B (PDE4B) inhibitor, efflux by P-gp and BCRP can reduce its efficacy by limiting its access to the target site[1][7].
Q4: What in vitro models are commonly used to assess P-gp and BCRP-mediated efflux?
A4: The most common in vitro models are cell-based transwell assays and membrane vesicle assays[3][8][9][10].
-
Transwell Assays: These utilize polarized cell monolayers, such as Caco-2, MDCKII-MDR1 (for P-gp), or MDCKII-BCRP (for BCRP), grown on a permeable membrane[3][9]. These assays measure the bidirectional transport of a compound (apical to basolateral and basolateral to apical) to determine the efflux ratio[3][8].
-
Vesicle Assays: These use inverted plasma membrane vesicles from cells overexpressing the transporter of interest. They measure the ATP-dependent uptake of a compound into the vesicles[8][9][10].
Troubleshooting Guides
Transwell Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in Papp values between replicates | - Inconsistent cell seeding density.- Compromised cell monolayer integrity (leaky monolayers).- Pipetting errors.- Temperature fluctuations during incubation. | - Ensure a uniform cell suspension and accurate cell counting before seeding.- Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity before and after the experiment.- Use calibrated pipettes and consistent technique.- Maintain a stable temperature in the incubator. |
| Low or inconclusive efflux ratio (ER < 2) for a known substrate | - Low transporter expression or activity in the cell line.- The compound has very low passive permeability, limiting its access to the intracellular side where efflux transporters are located[9].- Saturation of the transporter at the tested concentration.- Cytotoxicity of the test compound affecting cell health and transporter function[1][3]. | - Passage number of cells should be kept low as transporter expression can decrease with higher passages.- Confirm transporter activity with a known, high-efflux positive control.- Consider using a different cell line with higher transporter expression.- Test a range of concentrations of the compound.- Assess compound cytotoxicity using methods like MTT or LDH assays prior to the transport study[1][3]. |
| Efflux ratio is high, but not inhibited by a known P-gp or BCRP inhibitor | - The inhibitor concentration is too low to be effective.- The compound is a substrate of another efflux transporter present in the cell line.- The inhibitor itself is unstable or has poor solubility in the assay medium. | - Test a range of inhibitor concentrations to determine the IC50.- Use a well-characterized cell line with specific transporter expression.- Check the solubility and stability of the inhibitor under assay conditions. |
| Poor recovery of the test compound | - Non-specific binding to the plate, insert, or cell monolayer.- Compound instability in the assay buffer. | - Use plates with low-binding surfaces.- Include a mass balance check by quantifying the compound in both compartments and the cell lysate.- Assess the stability of the compound in the assay buffer over the incubation period. |
Vesicle Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low ATP-dependent uptake for a known substrate | - Poor quality of vesicles (e.g., improper orientation, leaky vesicles).- Insufficient ATP concentration or degradation of ATP.- Sub-optimal incubation time. | - Use commercially available, quality-controlled vesicles or validate in-house preparations thoroughly.- Prepare fresh ATP solutions and keep them on ice.- Optimize the incubation time to be within the linear range of uptake. |
| High background uptake in the absence of ATP | - The compound is highly permeable and enters the vesicles passively.- Non-specific binding of the compound to the vesicle membrane or filter plate. | - Vesicle assays are generally not suitable for highly permeable compounds[9][10].- Pre-treat filter plates with a suitable blocking agent.- Subtract the uptake at 4°C (to minimize transport) from the uptake at 37°C. |
| High variability between replicates | - Inconsistent vesicle concentration in each well.- Inefficient and inconsistent washing steps. | - Ensure vesicles are well-suspended before aliquoting.- Standardize the washing procedure to ensure complete removal of extra-vesicular compound without lysing the vesicles. |
Quantitative Data Summary
Table 1: In Vitro Efflux Ratios of this compound and Control Substrates
| Compound | Transporter | Efflux Ratio | Reference |
| This compound | P-glycoprotein (P-gp) | 2.5 | [1] |
| This compound | BCRP | 5.9 | [1] |
| Digoxin | P-glycoprotein (P-gp) | 38.1 | [1] |
| Prazosin | BCRP | 9.2 | [1] |
Experimental Protocols
Detailed Methodology for Transwell Efflux Assay
This protocol is adapted for assessing the efflux of a test compound like this compound.
1. Cell Culture and Seeding:
-
Culture MDCKII-MDR1 and MDCKII-BCRP cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells onto the apical side of a 12- or 24-well Transwell plate insert (e.g., 0.4 µm pore size).
-
Culture for 4-7 days to allow for the formation of a confluent and polarized monolayer.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be above a pre-determined threshold for the specific cell line to ensure tight junction integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
3. Bidirectional Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-to-B) Transport: Add the test compound (e.g., this compound at a desired concentration) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To assess the role of P-gp or BCRP, perform the B-to-A transport experiment in the presence and absence of a specific inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
4. Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux. A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.
Visualizations
References
- 1. Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. Why we should be vigilant: drug cytotoxicity observed with in vitro transporter inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. cellgs.com [cellgs.com]
- 8. The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. youtube.com [youtube.com]
Best practices for handling and storage of PF-06445974
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storage of PF-06445974, along with troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a high-potency and selective inhibitor of phosphodiesterase 4B (PDE4B). It is primarily used as a positron emission tomography (PET) radioligand for in vivo imaging of PDE4B, which allows for the measurement of target occupancy.[1] It has demonstrated excellent brain permeability, making it suitable for central nervous system (CNS) studies.[2][3][4]
Q2: What are the chemical properties of this compound?
A: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₅FN₄O[5] |
| Molecular Weight | 346.36 g/mol [4] |
| CAS Number | 2055776-17-3[3][4] |
Q3: What is the selectivity profile of this compound?
A: this compound is a PDE4B-preferring inhibitor. Its inhibitory potency against different PDE4 subtypes is detailed in the table below.
| Target | IC₅₀ |
| PDE4B | <1 nM[2][3][4] |
| PDE4A | 4.7 nM[2][3][4] |
| PDE4C | 17 nM[2][3][4] |
| PDE4D | 36 nM[2][3][4] |
The compound shows minimal off-target activities at other PDEs, such as PDE10 and PDE5A, and at the GABAA receptor, with only weak micromolar activities observed.[2][3][4]
Handling and Storage
Q4: How should solid this compound be stored?
A: The solid, powdered form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[4]
Q5: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in DMSO.[4][6] To prepare a stock solution, dissolve the compound in DMSO; gentle warming to 60°C and ultrasonication can aid in dissolution.[4]
For storage of stock solutions:
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3]
Troubleshooting Guide
Q6: My this compound is not fully dissolving in DMSO. What should I do?
A: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 60°C and using an ultrasonic bath to aid dissolution.[4] Ensure you are using a high-purity, anhydrous grade of DMSO.
Q7: I am seeing inconsistent results in my experiments. Could this be related to compound stability?
A: Inconsistent results can be due to several factors, including compound degradation. To minimize this risk:
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3]
-
Follow Storage Guidelines: Adhere strictly to the recommended storage temperatures and durations (-80°C for up to 6 months, -20°C for up to 1 month).[2][3][4]
-
Consider Radiometabolites in PET Studies: When using the radiolabeled form ([¹⁸F]this compound) for PET imaging, be aware that radiometabolites can accumulate in the brain over time, which may affect the signal.[7][8][9][10]
Experimental Protocols
Experimental Design for In Vivo PET Imaging Studies
The following is a generalized protocol based on published studies involving this compound for PET imaging.[1][7][9][10]
-
Subject Preparation:
-
Radioligand Administration:
-
[¹⁸F]this compound is administered as an intravenous bolus.
-
-
PET Scan Acquisition:
-
Dynamic PET scanning is initiated simultaneously with the radioligand injection and continues for a specified duration (e.g., 90-120 minutes).
-
-
Arterial Blood Sampling:
-
Data Analysis:
-
The PET data is reconstructed to generate time-activity curves for different brain regions.
-
The arterial blood data is used to generate an input function.
-
Pharmacokinetic modeling (e.g., a two-tissue compartment model) is applied to the time-activity curves and the input function to quantify the total distribution volume (Vₜ) of the radioligand in the brain, which reflects the density of PDE4B.[7][9][10]
-
References
- 1. The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PDE4B PET放射性配体 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for radiometabolite contamination in PF-06445974 data analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [¹⁸F]PF-06445974. The focus is on addressing the challenges posed by radiometabolite contamination in data analysis to ensure accurate quantification of phosphodiesterase-4B (PDE4B).
Frequently Asked Questions (FAQs)
Q1: What is [¹⁸F]this compound and why is radiometabolite contamination a concern?
A1: [¹⁸F]this compound is a positron emission tomography (PET) radioligand with high affinity and selectivity for phosphodiesterase-4B (PDE4B), an enzyme that plays a crucial role in cyclic AMP (cAMP) signaling and is implicated in various neurological and inflammatory disorders.[1][2][3] Accurate quantification of PDE4B with [¹⁸F]this compound is essential for its use in clinical research and drug development. However, like many PET radiotracers, [¹⁸F]this compound is metabolized in the body, leading to the formation of radioactive metabolites (radiometabolites). These radiometabolites can also be present in the blood and potentially cross the blood-brain barrier, contributing to the total radioactive signal detected by the PET scanner. This contamination can lead to an overestimation of the true concentration of the parent radioligand in the target tissue, resulting in inaccurate quantification of PDE4B. In human studies, this has been estimated to introduce an error of approximately 10%.[1][2][4][5][6]
Q2: How are radiometabolites of [¹⁸F]this compound accounted for in data analysis?
A2: The standard and most accurate method to account for radiometabolites is to measure the arterial input function (AIF).[1][2][4][5] This involves collecting serial arterial blood samples throughout the PET scan. The plasma from these samples is then analyzed, typically using high-performance liquid chromatography (HPLC), to separate the parent radioligand ([¹⁸F]this compound) from its radiometabolites.[7] This allows for the determination of the fraction of the total radioactivity in the plasma that is attributable to the parent compound at each time point. This "metabolite-corrected" AIF is then used in a pharmacokinetic model, such as the 2-tissue-compartment model, to accurately quantify PDE4B binding in the brain.[1][2][4][5]
Q3: What is the evidence that radiometabolites of [¹⁸F]this compound can enter the brain?
A3: Studies in humans and monkeys have shown an increase in the total distribution volume (VT) of [¹⁸F]this compound in the later stages of PET scans, which is consistent with the accumulation of a radiometabolite in the brain.[1][4][5] Interestingly, preclinical studies in rats suggest that the radiometabolites are more polar than the parent compound and do not cross the blood-brain barrier in that species.[2] Furthermore, studies in knockout mice have indicated that both the parent radioligand and its "chromatographically adjacent radiometabolite" are substrates for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][4] These transporters actively remove the radiometabolite from the brain, but their capacity can vary between species and individuals, potentially explaining the observed brain penetration in humans.
Q4: What are the typical percentages of parent [¹⁸F]this compound in human plasma over time?
Data Presentation: Parent [¹⁸F]this compound Fraction in Human Plasma
| Time Post-Injection (minutes) | Estimated Parent Fraction (%) |
| 10 | ~80% |
| 30 | ~60% |
| 60 | ~45% |
| 90 | ~35% |
| 120 | ~30% |
Note: These values are estimations based on graphical representations in the literature and should be used as a general guide. Actual values will vary between subjects.
Experimental Protocols
Arterial Blood Sampling for Metabolite Analysis
A precise and well-executed arterial blood sampling protocol is critical for obtaining a reliable arterial input function.
Objective: To collect serial arterial blood samples to measure the time course of radioactivity in plasma and to determine the fraction of parent [¹⁸F]this compound.
Procedure:
-
Catheterization: Prior to the PET scan, an arterial catheter is placed in the radial or brachial artery of the subject under aseptic conditions.
-
Sample Collection Schedule: A typical arterial blood sampling schedule for a 120-minute PET scan is as follows:
-
Frequent early sampling: Every 10-15 seconds for the first 2 minutes to accurately capture the peak of the bolus injection.
-
Intermediate sampling: At 3, 4, 5, 7, 10, 15, and 20 minutes post-injection.
-
Later sampling: At 30, 45, 60, 75, 90, and 120 minutes post-injection.
-
-
Sample Handling:
-
Each blood sample (approximately 2-3 mL) is collected in a heparinized tube.
-
The exact time of each sample withdrawal is recorded.
-
Samples are immediately placed on ice to minimize further metabolism.
-
-
Plasma Separation:
-
Blood samples are centrifuged at approximately 2,000-3,000 x g for 5-10 minutes at 4°C to separate the plasma.
-
The plasma supernatant is carefully collected for subsequent analysis.
-
HPLC Analysis of Plasma Samples
High-performance liquid chromatography is the gold standard for separating the parent radioligand from its radiometabolites.
Objective: To quantify the percentage of radioactivity corresponding to the parent [¹⁸F]this compound in each plasma sample.
Typical HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or a buffer salt). The exact ratio may be optimized for the best separation.
-
Flow Rate: Typically around 1-2 mL/min.
-
Detection: A radioactivity detector (e.g., a flow-through positron detector) is used in series with a UV detector (to identify the non-radioactive standard).
-
Procedure:
-
Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation. The supernatant containing the radioligand and its metabolites is then injected into the HPLC system.
-
Standard Injection: A non-radioactive ("cold") standard of this compound is injected to determine its retention time.
-
Sample Injection: An aliquot of the supernatant from each plasma sample is injected.
-
Data Analysis: The chromatogram from the radioactivity detector is analyzed to determine the area under the curve for the peak corresponding to the parent [¹⁸F]this compound and the peaks corresponding to the radiometabolites. The parent fraction is calculated as the ratio of the parent peak area to the total area of all radioactive peaks.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in parent fraction between subjects | - Inter-individual differences in metabolism. - Inconsistent timing of blood draws. - Delayed sample processing leading to ex vivo metabolism. | - Ensure strict adherence to the blood sampling schedule. - Process blood samples immediately after collection (centrifugation at 4°C). - Analyze data for potential correlations with demographic or genetic factors related to drug metabolism. |
| Poor separation of parent and metabolite peaks in HPLC | - Suboptimal mobile phase composition. - Incorrect column type. - Column degradation. | - Optimize the mobile phase by adjusting the organic/aqueous ratio. - Test different reversed-phase columns. - Ensure the column is properly maintained and replaced as needed. |
| Calculated VT values are unexpectedly high | - Incomplete correction for radiometabolites. - Issues with the AIF measurement (e.g., inaccurate blood sample timing, errors in radioactivity counting). - Patient motion during the PET scan. | - Double-check the integration of the HPLC chromatograms. - Verify the calibration of the gamma counter and the accuracy of the recorded blood draw times. - Apply motion correction to the PET data if necessary. |
| No detectable radiometabolites in early time points | - This is expected, as metabolism takes time. | - Continue with the planned sampling and analysis schedule. Significant metabolite levels are typically observed after the initial distribution phase. |
Visualizations
Caption: PDE4B in the cAMP Signaling Pathway.
Caption: Workflow for Radiometabolite Correction.
References
- 1. Evaluation of limited blood sampling population input approaches for kinetic quantification of [18F]fluorothymidine PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Frontiers | Comparison of cardiac image-derived input functions for quantitative whole body [18F]FDG imaging with arterial blood sampling [frontiersin.org]
Validation & Comparative
A Comparative Guide to PF-06445974 and Rolipram for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent phosphodiesterase 4 (PDE4) inhibitors: PF-06445974, a novel compound with a preference for the PDE4B subtype, and rolipram, a well-established, first-generation PDE4 inhibitor. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key biological and experimental processes.
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, playing a key role in inflammation and neuronal function. Its inhibition has been a therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurological conditions.
-
This compound is a next-generation PDE4 inhibitor demonstrating high potency and a notable selectivity for the PDE4B subtype. This selectivity may offer an improved therapeutic window with a potentially better side-effect profile compared to less selective inhibitors.
-
Rolipram , a prototypical PDE4 inhibitor, has been instrumental in understanding the therapeutic potential of PDE4 inhibition. However, its clinical utility has been limited by dose-limiting side effects, primarily nausea and emesis, which are thought to be associated with the inhibition of the PDE4D subtype.
This guide aims to provide a direct comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies and to inform the development of future PDE4 inhibitors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro potency of this compound and rolipram against the four PDE4 subtypes. It is important to note that the IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Selectivity (Fold) | Reference |
| This compound | 4.7[1] | <1[1] | 17[1] | 36[1] | PDE4B preferential | [1] |
| Rolipram | ~3[2][3] | ~130[2][3] | Not Reported | ~240[2][3] | PDE4A > PDE4B/D | [2][3] |
Table 1: In Vitro Inhibitory Activity (IC50) against PDE4 Subtypes. This table highlights the higher potency and PDE4B preference of this compound compared to rolipram. Rolipram, in contrast, shows a higher affinity for PDE4A.
Mechanism of Action: The cAMP Signaling Pathway
Both this compound and rolipram exert their effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP). By blocking PDE4, these inhibitors lead to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to anti-inflammatory and neuroprotective effects[4].
Figure 1: PDE4 Inhibition and the cAMP Signaling Pathway. This diagram illustrates how PDE4 inhibitors like this compound and rolipram increase intracellular cAMP levels, leading to downstream signaling events that modulate gene transcription.
In Vivo Performance: Efficacy and Side Effects
Preclinical Efficacy
-
This compound: As a newer compound, in vivo efficacy data for this compound is primarily in the context of its use as a PET radioligand to study PDE4B distribution and occupancy in the brain[5]. Studies have shown its utility in imaging neuroinflammation[6]. Further preclinical studies are needed to fully characterize its therapeutic efficacy in various disease models.
-
Rolipram: Rolipram has demonstrated efficacy in a wide range of preclinical models. In models of inflammation, it reduces the production of pro-inflammatory cytokines like TNF-α and inhibits inflammatory cell infiltration[7][8]. In the central nervous system, rolipram has shown antidepressant-like effects and has been investigated for its potential in treating neurodegenerative diseases and spinal cord injury[9][10][11]. However, its therapeutic effects are often observed at doses that also produce significant side effects.
Side Effect Profile
-
This compound: The development of PDE4B-selective inhibitors like this compound is driven by the hypothesis that avoiding inhibition of the PDE4D subtype will reduce the incidence of nausea and vomiting. While clinical data is limited, the improved selectivity profile suggests a potentially better-tolerated compound.
-
Rolipram: The clinical development of rolipram was halted due to a narrow therapeutic window, with nausea and emesis being the primary dose-limiting side effects[12][13]. These adverse effects are strongly linked to the inhibition of PDE4D.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay (IMAP-based)
This protocol outlines a common method for determining the in vitro potency of compounds against purified PDE4 enzymes using the Immobilized Metal Affinity for Phosphochemicals (IMAP) technology.
References
- 1. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of selective phosphodiesterase type IV inhibitor, rolipram, on fluid and cellular phases of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 13. Treatment with the phosphodiesterase type-4 inhibitor rolipram fails to inhibit blood--brain barrier disruption in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06445974: A Specific Biomarker for PDE4B Validation and Comparison
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PF-06445974 for Phosphodiesterase 4B (PDE4B) Quantification
This guide provides a comprehensive validation of the positron emission tomography (PET) tracer, [18F]this compound, as a specific biomarker for the phosphodiesterase 4B (PDE4B) enzyme. Its performance is objectively compared with alternative methods for measuring PDE4B expression and activity. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific research needs.
Introduction to PDE4B and the Need for Specific Biomarkers
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Notably, PDE4B has been implicated in a range of physiological and pathological processes, including inflammation, cognition, and mood regulation.[1] Inhibition of PDE4B has shown antidepressant-like effects in animal models, making it a promising therapeutic target for central nervous system (CNS) disorders.[2]
The development of specific biomarkers is crucial for understanding the role of PDE4B in disease and for the development of targeted therapeutics. A reliable biomarker allows for the accurate measurement of PDE4B expression and activity, enabling researchers to investigate its dysregulation in various conditions and to assess the efficacy of novel PDE4B inhibitors.[3]
[18F]this compound: A Preferential PET Tracer for PDE4B
[18F]this compound is a novel radioligand developed for the in vivo imaging of PDE4B using positron emission tomography (PET).[3] It exhibits high affinity and selectivity for PDE4B, allowing for the non-invasive quantification and visualization of this enzyme in the brain and other tissues.[2][4]
Comparative Analysis of this compound and Alternative Methods
The selection of a method to quantify PDE4B depends on the specific research question, available resources, and the desired level of detail. This section provides a comparative overview of [18F]this compound PET imaging with other commonly used techniques.
Data Presentation: Quantitative Comparison of Methodologies
| Method | Target Analyte | Principle | Quantitative Output | Throughput | In Vivo/In Vitro | Key Advantages | Key Limitations |
| [18F]this compound PET | PDE4B Protein | In vivo binding of a radiolabeled tracer | Standardized Uptake Value (SUV), Distribution Volume (VT) | Low | In Vivo | Non-invasive, longitudinal studies possible, provides spatial distribution | Expensive, requires specialized facilities, potential for radiometabolite interference[4][5] |
| Quantitative PCR (qPCR) | PDE4B mRNA | Reverse transcription and amplification of mRNA | Relative or absolute mRNA expression levels | High | In Vitro | Highly sensitive and specific, high throughput | Measures gene expression, not protein level or activity; requires tissue samples[6] |
| Western Blotting | PDE4B Protein | Immunodetection of protein after size-based separation | Relative protein abundance | Medium | In Vitro | Provides information on protein size and relative abundance | Semi-quantitative, lower throughput than qPCR, requires specific antibodies and tissue lysates |
| Enzyme Activity Assay | PDE4B Enzymatic Activity | Measurement of cAMP hydrolysis by PDE4B | Rate of substrate conversion (e.g., pmol/min/mg protein) | High | In Vitro | Directly measures enzyme function | Does not provide information on protein expression levels; requires tissue homogenates[7] |
| Autoradiography | PDE4B Protein | In vitro binding of a radiolabeled ligand to tissue sections | Optical density or radioactivity corresponding to binding sites | Low | In Vitro (ex vivo) | Provides high-resolution spatial distribution of binding sites | Invasive, not suitable for longitudinal studies[5] |
In Vitro Selectivity of this compound
| PDE Isoform | IC50 (nM) |
| PDE4B | <1 |
| PDE4A | 4.7 |
| PDE4C | 17 |
| PDE4D | 36 |
| PDE10 | 2290 |
| PDE5A | 4640 |
| Data sourced from MedChemExpress and indicates high selectivity of this compound for PDE4B over other PDE4 isoforms and other PDE families.[8] |
Experimental Protocols
[18F]this compound PET Imaging Protocol (Human Brain)
This protocol is a generalized summary based on clinical trial information.[9]
-
Subject Preparation:
-
Subjects fast for at least 4 hours prior to the scan.
-
An intravenous catheter is inserted for radiotracer injection and another for arterial blood sampling.
-
-
Radiotracer Administration:
-
A bolus of [18F]this compound (typically up to 5 mCi) is injected intravenously.[9]
-
-
PET Scan Acquisition:
-
A dynamic PET scan is initiated simultaneously with the radiotracer injection and continues for up to 4 hours.[2]
-
The subject lies supine in the PET scanner with their head positioned in the field of view.
-
-
Arterial Blood Sampling:
-
Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[10]
-
-
Data Analysis:
-
PET data is reconstructed and corrected for attenuation and scatter.
-
The total distribution volume (VT), a measure of radioligand binding, is calculated using compartmental modeling with the arterial input function.[4]
-
PDE4B Enzyme Activity Assay Protocol
This protocol is a generalized method based on previously described assays.[7]
-
Tissue Homogenization:
-
Tissue samples are homogenized in an ice-cold lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5% Glycerol, 1% NP-40) containing protease and phosphatase inhibitors.
-
-
Assay Reaction:
-
The assay is performed in a reaction mixture containing the tissue homogenate, a known concentration of [3H]-cAMP as the substrate, and assay buffer.
-
The reaction is incubated at 30°C for a defined period.
-
-
Termination and Product Separation:
-
The reaction is terminated by heat inactivation.
-
The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using chromatography.
-
-
Quantification:
-
The amount of [3H]-AMP is quantified using a scintillation counter.
-
PDE4B activity is calculated as the rate of cAMP hydrolysis (pmol/min/mg of protein).
-
To determine PDE4-specific activity, the assay can be performed in the presence and absence of a selective PDE4 inhibitor like rolipram.
-
Visualizing Pathways and Workflows
Signaling Pathway of cAMP and PDE4B
Caption: The cAMP signaling pathway, where PDE4B acts to hydrolyze cAMP.
Experimental Workflow for a [18F]this compound PET Study
Caption: A typical workflow for a clinical PET imaging study using [18F]this compound.
Conclusion
[18F]this compound is a highly specific and valuable tool for the in vivo quantification of PDE4B. Its non-invasive nature allows for longitudinal studies in living subjects, providing crucial insights into the role of PDE4B in health and disease, and facilitating the development of novel therapeutics. However, the choice of methodology should be carefully considered based on the specific research objectives. For high-throughput screening of compounds or detailed molecular analysis at the mRNA or protein level, in vitro methods such as qPCR, Western blotting, and enzyme activity assays remain indispensable. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their PDE4B-related investigations.
References
- 1. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Validation of PF-06445974 PET Data with In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the phosphodiesterase-4B (PDE4B) selective PET radioligand, [¹⁸F]PF-06445974, with alternative compounds, supported by experimental data from both in vivo PET imaging and in vitro assays.
Introduction
[¹⁸F]this compound is a promising positron emission tomography (PET) radioligand developed for the in vivo quantification of phosphodiesterase-4B (PDE4B), an enzyme of significant interest in the pathophysiology and treatment of neurological and psychiatric disorders. PDE4B is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) signaling, and its dysfunction has been implicated in conditions such as depression and dementia. This guide offers a detailed cross-validation of [¹⁸F]this compound's performance through a comparative analysis of its in vitro binding characteristics and in vivo PET imaging data against a pan-PDE4 inhibitor, rolipram, and a more recent PDE4B-selective radioligand, [¹⁸F]P4B-2412.
Data Presentation
The following tables summarize the quantitative data for [¹⁸F]this compound and its comparators, providing a clear basis for evaluating their performance characteristics.
Table 1: In Vitro Inhibitory Potency (IC₅₀, nM) Against PDE4 Subtypes
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Reference |
| [¹⁸F]this compound | 4.7 | <1 | 17 | 36 | [1] |
| Rolipram | 3 | 130 | - | 240 | |
| [¹⁸F]P4B-2412 | - | 2 | - | 44 (22-fold selectivity for PDE4B over PDE4D) | [2] |
Table 2: In Vivo Regional Brain Distribution (V T, mL·cm⁻³) of [¹⁸F]this compound in Humans
| Brain Region | Mean V T | Standard Deviation |
| Whole Brain | 9.5 | 2.4 |
| Thalamus | 13.3 | 3.4 |
| Striatum | 12.1 | 2.7 |
| Amygdala | 11.2 | 2.5 |
| Cerebellum | 10.6 | 2.2 |
| Cingulate | 9.8 | 3.2 |
| Temporal Cortex | 9.8 | 2.0 |
| Frontal Cortex | 9.5 | 2.6 |
| Parietal Cortex | 9.3 | 2.7 |
| Hippocampus | 9.0 | 2.0 |
| Occipital Cortex | 8.9 | 2.2 |
| Corpus Callosum | 6.4 | 3.8 |
Data from a study with five healthy human volunteers. V T represents the total distribution volume.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.
In Vitro Enzyme Inhibition Assay
The inhibitory potency of the compounds against different PDE4 subtypes is determined using enzymatic assays. Recombinant human PDE4 enzymes are incubated with the respective compound at varying concentrations. The enzyme activity is measured by monitoring the hydrolysis of cAMP. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is then determined.
In Vitro Autoradiography with [¹⁸F]this compound in Rat Brain
-
Tissue Preparation: Rat brains are sectioned into 20 µm slices using a cryostat.
-
Incubation: The brain slices are incubated in a buffer solution containing [¹⁸F]this compound (50 µCi in 180 mL of buffer) for 60 minutes.
-
Washing: To remove unbound radioligand, the slides are rinsed twice in cold buffer for 2 minutes each, followed by a 10-second immersion in cold water.
-
Imaging: Autoradiograms are generated, and the photostimulated luminescence (PSL) values in specific brain regions, such as the cerebral cortex and hippocampus, are quantified using a Bio-Imaging Analyzer System.
-
Blocking Studies: To determine non-specific binding, a separate set of brain slices are co-incubated with a high concentration of a non-radiolabeled PDE4B inhibitor (e.g., this compound or rolipram at 10 µM).[2][4]
In Vivo PET Imaging with [¹⁸F]this compound
-
Human Studies:
-
Subject Preparation: Healthy volunteers undergo a PET scan after intravenous injection of up to 5 mCi of [¹⁸F]this compound.[5][6]
-
Image Acquisition: Dynamic PET scans are acquired over 120 minutes.
-
Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the parent radioligand in plasma.
-
Data Analysis: The regional brain uptake is quantified as the total distribution volume (V T) using a standard two-tissue compartment model with the arterial plasma input function.[1][3][7]
-
-
Rhesus Monkey Studies:
-
Anesthesia: Monkeys are anesthetized for the duration of the scan.
-
Radioligand Injection: An intravenous injection of [¹⁸F]this compound is administered.
-
Blocking Studies: To assess specific binding, a blocking dose of non-radiolabeled this compound (0.1 mg/kg) is injected intravenously 10 minutes before the radioligand in a separate scan.[1][3]
-
Image Analysis: Brain uptake is measured as the standardized uptake value (SUV), and the percentage of blocked signal is calculated to determine specific binding.
-
-
Rodent Studies:
-
Anesthesia: Rats are anesthetized with isoflurane.
-
Radioligand Injection: [¹⁸F]this compound is administered via tail vein injection.
-
Blocking Studies: For blocking experiments, non-radioactive this compound or rolipram (3 mg/kg) is injected 10 minutes prior to the radiotracer.[2]
-
Image Analysis: Dynamic PET scans are acquired, and time-activity curves are generated for different brain regions.
-
Mandatory Visualizations
Signaling Pathway
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4B.
Experimental Workflow
Caption: Workflow for the cross-validation of this compound PET data with in vitro assays.
References
- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility and Comparative Performance of PF-06445974 PET Imaging
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the reproducibility and comparative performance of positron emission tomography (PET) imaging with ¹⁸F-PF-06445974, a radioligand targeting the phosphodiesterase-4B (PDE4B) enzyme. This document is intended to assist researchers in evaluating the utility of this tracer for clinical and preclinical studies in neuroscience and drug development. While direct test-retest reproducibility data for ¹⁸F-PF-06445974 in humans is not yet publicly available from completed studies, ongoing clinical trials are designed to address this critical aspect. This guide, therefore, synthesizes the available data on its performance, compares it with other relevant PET tracers, and details the experimental protocols used in its evaluation.
Comparative Performance of ¹⁸F-PF-06445974
¹⁸F-PF-06445974 has emerged as a promising tool for in vivo quantification of PDE4B, an enzyme implicated in various neurological and psychiatric disorders. Its performance can be assessed by comparing it to other PET radioligands targeting the PDE4 enzyme or other markers of neuroinflammation.
Table 1: In Vitro and Preclinical Performance of ¹⁸F-PF-06445974 and Comparators
| Parameter | ¹⁸F-PF-06445974 | --INVALID-LINK---rolipram | [¹⁸F]P4B-2412 | [¹¹C]ER176 (TSPO Ligand) |
| Target | PDE4B-preferring | Pan-PDE4 | PDE4B-preferring | 18kDa translocator protein (TSPO) |
| Binding Affinity (IC₅₀/Kᵢ) | <1 nM for PDE4B[1] | Not specified for individual subtypes | IC₅₀ = 2 nM for PDE4B | Not applicable |
| Selectivity | Moderate-to-high selectivity over other PDE4 subtypes (PDE4A: 4.7 nM, PDE4C: 17 nM, PDE4D: 36 nM)[1] | Non-selective for PDE4 subtypes | 22-fold selectivity for PDE4B over PDE4D in vitro | Specific for TSPO |
| Brain Uptake | Good brain uptake in monkeys and humans (peak whole brain SUV ~2-3)[1] | Good brain uptake | Rapid brain uptake in mice (peak SUV ~0.45) | Not specified |
| Specific Binding | High percentage of specific (blockable) binding in monkeys (92% blockade)[1] | Not specified | Significant reduction in brain radioactivity with blocking agents | Not specified |
| Radiometabolites | Accumulation of radiometabolites in the brain is a potential issue, contributing to an estimated 10% error in the signal in humans[1][2] | Radiometabolites are a known issue | Not specified | Not a significant issue in the rat brain |
Table 2: Human PET Imaging Performance of ¹⁸F-PF-06445974
| Parameter | Value |
| Quantification Method | 2-Tissue-Compartment Model (2-TCM)[1][2] |
| Whole Brain Total Distribution Volume (Vₜ) | 9.5 ± 2.4 mL·cm⁻³[1][2] |
| Highest Binding Region | Thalamus[1][2] |
| Test-Retest Reproducibility | Data not yet publicly available; currently under investigation in clinical trials (NCT03030391, NCT04698482)[3][4] |
Experimental Protocols
¹⁸F-PF-06445974 Human PET Imaging Protocol
This protocol is based on the first-in-human evaluation of ¹⁸F-PF-06445974[1][2].
-
Subject Population: Healthy human volunteers.
-
Radioligand Administration: Intravenous injection of ¹⁸F-PF-06445974. The injected activity for kinetic brain imaging is up to 5 mCi[3].
-
PET Scan Acquisition: Dynamic PET scans are acquired for up to 120 minutes.
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.
-
Data Analysis:
-
Brain uptake is quantified as the total distribution volume (Vₜ) using a standard 2-tissue-compartment model.
-
The model uses the arterial input function derived from the serial blood samples.
-
-
Test-Retest Scans: A subset of participants undergoes a second PET scan on a separate day to assess the test-retest reliability of the measurements[3].
Preclinical Comparison with a TSPO Ligand in a Neuroinflammation Model
This protocol is based on a study comparing ¹⁸F-PF-06445974 with [¹¹C]ER176 in a rat model of neuroinflammation[5].
-
Animal Model: Male wild-type Sprague-Dawley rats.
-
Induction of Neuroinflammation: Unilateral intrastriatal injection of lipopolysaccharide (LPS).
-
PET Imaging:
-
Rats are imaged with either ¹⁸F-PF-06445974 or [¹¹C]ER176 at 24 hours and 8 days post-LPS injection.
-
Dynamic PET scans are acquired.
-
-
Ex Vivo Biodistribution: After the final scan, brains are collected for ex vivo measurements of radioactivity to confirm in vivo findings and assess radiometabolite contribution.
-
Blockade and Displacement Studies: To confirm specificity, studies are performed with a PDE4 inhibitor (rolipram) and a non-radioactive version of PF-06445974[5].
Visualizing the PDE4B Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: PDE4B signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing ¹⁸F-PF-06445974 PET imaging reproducibility.
References
- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Carebox Connect [connect.careboxhealth.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
How does PF-06445974 selectivity for PDE4B compare to other subtypes?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of PF-06445974 against phosphodiesterase 4B (PDE4B) and its other subtypes (PDE4A, PDE4C, and PDE4D). The data presented is supported by experimental findings to offer an objective performance assessment.
High-Affinity and Preferential Binding to PDE4B
This compound demonstrates potent and preferential inhibition of the PDE4B enzyme. Experimental data reveals a significant difference in the half-maximal inhibitory concentration (IC50) of this compound for PDE4B compared to the other PDE4 subtypes. This notable selectivity suggests its potential as a targeted therapeutic agent and a valuable tool for studying the specific roles of PDE4B in various physiological and pathological processes.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against the four human PDE4 subtypes.
| PDE4 Subtype | IC50 (nM) |
| PDE4B | <1 |
| PDE4A | 4.7 |
| PDE4C | 17 |
| PDE4D | 36 |
Data sourced from Zhang et al., J Med Chem, 2017.
The data clearly indicates that this compound is most potent against PDE4B, with an IC50 value of less than 1 nM. The compound is approximately 5-fold less potent against PDE4A, 17-fold less potent against PDE4C, and over 36-fold less potent against PDE4D, highlighting its preferential binding to the PDE4B subtype.
Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay
The determination of the IC50 values for this compound against the different PDE4 subtypes is typically performed using a biochemical enzyme inhibition assay. The following is a representative protocol based on established methodologies.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human PDE4A, PDE4B, PDE4C, and PDE4D.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
This compound (test compound).
-
Cyclic adenosine monophosphate (cAMP) as the substrate.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors).
-
Detection reagents (e.g., fluorescently labeled antibody or a coupled enzyme system to measure the product, 5'-AMP).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader capable of detecting the signal from the detection reagents.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of concentrations to be tested.
-
Enzyme Reaction Setup: The recombinant PDE4 enzyme subtypes are individually pre-incubated with the various concentrations of this compound in the microplate wells for a defined period. Control wells containing the enzyme without the inhibitor (positive control) and wells without the enzyme (negative control) are also included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of the substrate, cAMP, to all wells.
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow the enzymatic conversion of cAMP to 5'-AMP.
-
Termination and Detection: The reaction is terminated, and the amount of 5'-AMP produced (or the remaining cAMP) is quantified using a suitable detection method. This often involves a competitive immunoassay or a coupled enzyme system that generates a fluorescent or luminescent signal.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the positive and negative controls. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 enzymes in modulating intracellular signaling pathways.
Caption: The PDE4 Signaling Pathway.
This guide provides a focused comparison of this compound's selectivity for PDE4B. For further details on its broader pharmacological profile and potential therapeutic applications, consulting the primary literature is recommended.
Validating PF-06445974 for Human Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06445974, a selective phosphodiesterase-4B (PDE4B) radioligand, with relevant alternatives to validate its use in human clinical trials. The following sections detail its mechanism of action, comparative performance data, and the experimental protocols used to generate this information.
Mechanism of Action: Targeting the cAMP Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase-4B (PDE4B). PDE4 enzymes are crucial in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4B, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA). This pathway is implicated in a variety of cellular processes, including inflammation and neuronal function. The selective targeting of the PDE4B subtype is of particular interest for therapeutic development, as it may offer a more favorable side-effect profile compared to non-selective PDE4 inhibitors.
Figure 1: Simplified signaling pathway of this compound action.
Comparative Performance Data
The utility of this compound as a PET radioligand for clinical trials is best understood by comparing its performance against a non-selective predecessor, Rolipram, and a next-generation selective radioligand, [18F]P4B-2412.
In Vitro Binding Affinity and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and its alternatives against the four PDE4 subtypes. Lower IC50 values indicate higher potency.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| This compound | 4.7 | <1 | 17 | 36 |
| Rolipram | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| [18F]P4B-2412 | - | 2 | - | 44 |
Data for Rolipram is presented as a range due to variability in reported values across different studies.
Human PET Imaging Data: this compound
The first-in-human study of [18F]this compound demonstrated its suitability for quantifying PDE4B in the human brain. The average total distribution volume (VT) in the whole brain was found to be 9.5 ± 2.4 mL/cm³[1][2]. The highest binding was observed in the thalamus, which is consistent with the known distribution of PDE4B.
| Brain Region | Average VT (mL/cm³) |
| Whole Brain | 9.5 ± 2.4 |
| Thalamus | Highest Binding |
VT (Total Distribution Volume) is a measure of radioligand uptake and binding in the brain.
Preclinical PET Imaging Data: [18F]P4B-2412
Preclinical studies in mice have shown that [18F]P4B-2412 has high specificity for PDE4B with negligible interaction with PDE4D in vivo. Blocking studies with this compound confirmed its reversible binding to PDE4B.
Clinical Trial Outcomes: Rolipram
While effective as a PDE4 inhibitor, the clinical development of Rolipram as an antidepressant was halted due to significant side effects.
| Side Effect | Incidence |
| Nausea and Vomiting | Severe and dose-limiting[3] |
| Headaches | Frequent[3] |
| Excessive Gastric Acid Secretion | Reported[3] |
An open-label Phase II study in 10 patients with major depressive disorder showed a good to very good improvement in five patients. However, four patients showed no substantial improvement, and one withdrew due to a worsening condition. While the antidepressant effects were noted to appear within 2-4 days, the side effect profile ultimately limited its clinical utility. A double-blind comparative study with imipramine suggested that imipramine was superior to Rolipram by the end of the study, with nausea being the most prominent side effect of Rolipram.
Experimental Protocols
Competitive Radioligand Binding Assay for PDE4B
Objective: To determine the inhibitory constant (Ki) of a test compound for PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
[3H]-Rolipram (radioligand)
-
Test compounds (e.g., this compound, Rolipram, P4B-2412)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Rolipram, and the various concentrations of the test compound.
-
Initiate the binding reaction by adding the recombinant PDE4B enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Human PET Imaging Protocol with [18F]this compound
Objective: To quantify the distribution and binding of PDE4B in the human brain.
Procedure:
-
Subject Preparation: Subjects are screened for eligibility and provide informed consent. An intravenous (IV) line is placed for radiotracer injection and an arterial line may be placed for blood sampling to measure the input function.
-
Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for a specified duration (e.g., 90-120 minutes).
-
Arterial Blood Sampling: If an arterial line is used, serial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the arterial plasma over time.
-
Image Reconstruction: The raw PET data is corrected for attenuation, scatter, and random coincidences, and then reconstructed into a series of 3D images over time.
-
Image Analysis: The reconstructed PET images are co-registered with the subject's anatomical MRI scan. Regions of interest (ROIs) are drawn on the MRI and transferred to the PET images to generate time-activity curves (TACs) for different brain regions.
-
Kinetic Modeling: The TACs from the brain regions and the arterial input function are fitted to a pharmacokinetic model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT), which is an index of the density of available PDE4B sites.
Figure 3: Experimental workflow for a human PET imaging study.
Conclusion
The data presented in this guide supports the validation of this compound for use in human clinical trials. Its high potency and selectivity for PDE4B, as demonstrated in in vitro studies, suggest a favorable profile over non-selective inhibitors like Rolipram, which were limited by side effects. The successful first-in-human PET imaging study confirms its ability to quantify PDE4B in the brain, providing a valuable tool for target engagement and dose-finding studies in the development of novel therapeutics for neurological and psychiatric disorders. While newer radioligands like [18F]P4B-2412 show promise in preclinical models, this compound is currently the most clinically advanced and validated PET radioligand for imaging PDE4B in humans.
References
A Comparative Analysis of PF-06445974 and Alternative Radioligands for Phosphodiesterase-4 (PDE4) Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positron emission tomography (PET) radioligand ¹⁸F-PF-06445974 with other notable radioligands used for imaging phosphodiesterase-4 (PDE4), a critical enzyme in intracellular signaling. This document synthesizes key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the selection of the most appropriate imaging agent for preclinical and clinical research.
Introduction to PDE4 and its Imaging
Phosphodiesterase-4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating a wide array of cellular processes.[1][2] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B and PDE4D being highly expressed in the brain.[3][4] Dysregulation of PDE4 activity has been implicated in various neurological and psychiatric disorders, making it a key target for drug development.[5] PET imaging with specific radioligands allows for the non-invasive quantification and visualization of PDE4 in the living brain, offering invaluable insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[2]
This guide focuses on ¹⁸F-PF-06445974, a radioligand with a preference for the PDE4B subtype, and compares its characteristics to the non-selective PDE4 radioligand --INVALID-LINK---rolipram and experimental PDE4D-selective radioligands.[3][5]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of PF-06445974 and other relevant PDE4 radioligands based on published experimental data.
Table 1: In Vitro Binding Affinity (IC₅₀/Kᵢ, nM) of PDE4 Radioligands
| Radioligand | PDE4A | PDE4B | PDE4C | PDE4D | Reference(s) |
| ¹⁸F-PF-06445974 | 4.7 | < 1 | 17 | 36 | [3][6] |
| --INVALID-LINK---rolipram | ~1-2 (non-subtype specific) | ~1-2 (non-subtype specific) | ~1-2 (non-subtype specific) | ~1-2 (non-subtype specific) | [7] |
| [¹¹C]T1650 (PDE4D selective) | - | High | - | Low nM | [5] |
Table 2: In Vivo Performance Characteristics of PDE4 Radioligands
| Radioligand | Brain Uptake | Specific Binding Signal | Metabolism | Key Limitations | Reference(s) |
| ¹⁸F-PF-06445974 | Good | High (92% blockable in monkeys) | Forms brain-penetrant radiometabolites, but efflux transporters partially clear them. | ~10% radiometabolite contamination in human brain signal. | [3][8] |
| --INVALID-LINK---rolipram | High | Good | Rapid metabolism. | Non-selective for PDE4 subtypes. | [7][9] |
| [¹¹C]T1650 | Good | Sizeable | Accumulation of brain-penetrant radiometabolites in humans. | Unstable quantification in humans due to radiometabolites. | [5] |
| [¹¹C]JMJ-81 & [¹¹C]JMJ-129 | Good | Sizable | Free of radiometabolites in monkey brain. | Newer radioligands, less data available compared to others. | [1][10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summarized protocols for common assays used in the evaluation of PDE4 radioligands.
In Vitro Competition Binding Assay
This assay is used to determine the binding affinity (IC₅₀ or Kᵢ values) of a test compound for the different PDE4 subtypes.
-
Enzyme and Radioligand Preparation : Recombinant human PDE4 subtypes (A, B, C, and D) are used. A known radioligand with high affinity for PDE4, such as [³H]rolipram, is utilized as the tracer.
-
Incubation : The assay is typically performed in a 96-well plate format. A constant concentration of the radioligand and the PDE4 enzyme subtype are incubated with varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Radioligand : After reaching equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved through filtration using glass fiber filters that trap the enzyme-ligand complex.
-
Quantification : The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Radiosynthesis and Quality Control of ¹⁸F-PF-06445974
The production of a high-quality radioligand is essential for reliable PET imaging.
-
Radiolabeling : ¹⁸F-PF-06445974 is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. The precursor molecule is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The reaction is carried out in an automated synthesis module.[12][13]
-
Purification : The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired ¹⁸F-PF-06445974 from unreacted precursors and byproducts.[14]
-
Quality Control : The final product undergoes rigorous quality control tests to ensure its suitability for intravenous injection. These tests include:
-
Radiochemical Purity : Assessed by analytical HPLC to ensure that the radioactivity is associated with the correct chemical compound.[14]
-
Molar Activity : The amount of radioactivity per mole of the compound, which is important for minimizing pharmacological effects.
-
Residual Solvents : Gas chromatography is used to ensure that levels of organic solvents used in the synthesis are below safety limits.[15]
-
pH and Sterility : The final formulation is tested for pH and sterility to ensure it is safe for injection.[15]
-
Non-Human Primate (NHP) PET Imaging
NHP studies are a critical step in the preclinical evaluation of a new radioligand.
-
Animal Preparation : A non-human primate (e.g., rhesus or cynomolgus monkey) is anesthetized and positioned in the PET scanner. An intravenous line is placed for radioligand injection and an arterial line for blood sampling.[16][17]
-
Radioligand Injection : A bolus of the radioligand (e.g., ¹⁸F-PF-06445974) is injected intravenously.
-
PET Scan Acquisition : Dynamic PET data are acquired for a period of 90-120 minutes.[17]
-
Arterial Blood Sampling : Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma over time. This is known as the arterial input function.[9]
-
Blocking Studies : To determine the specific binding of the radioligand, a separate scan is performed after administration of a high dose of a non-radioactive PDE4 inhibitor (a "blocking" agent). A significant reduction in brain radioactivity in the blocking scan compared to the baseline scan indicates high specific binding.[3]
-
Data Analysis : The PET data are reconstructed and analyzed using kinetic modeling with the arterial input function to calculate parameters such as the total distribution volume (Vₜ), which is proportional to the density of the target enzyme.[4]
Human PET Imaging Protocol
The protocol for human studies is similar to that for NHPs, with adjustments for subject safety and comfort.
-
Subject Recruitment : Healthy volunteers or patients are recruited following ethical guidelines and informed consent.[9]
-
Preparation : Subjects are positioned in the PET scanner, and intravenous and arterial lines are placed.
-
Radioligand Administration and PET Scan : A safe dose of the radioligand is injected, and a dynamic brain scan is acquired for approximately 90-120 minutes.[9]
-
Blood Sampling and Analysis : Arterial blood samples are collected and analyzed as in the NHP studies.
-
Data Analysis : Kinetic modeling is used to quantify radioligand binding in different brain regions.
Visualizations
The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for evaluating a novel PET radioligand.
Caption: PDE4 signaling pathway.
Caption: PET radioligand development workflow.
Conclusion
¹⁸F-PF-06445974 emerges as a promising radioligand for imaging the PDE4B subtype, demonstrating high affinity and selectivity in vitro and robust specific binding in vivo.[3][12] Its main limitation is the presence of a small percentage of brain-penetrant radiometabolites in humans, which may introduce a minor error in quantification.[3][4] In contrast, the widely used --INVALID-LINK---rolipram is non-selective, limiting its utility for studying individual PDE4 subtypes.[7] While promising PDE4D-selective radioligands like [¹¹C]JMJ-81 and [¹¹C]JMJ-129 are under development and show improved metabolic profiles in preclinical models, they have yet to be as extensively characterized in humans as ¹⁸F-PF-06445974.[1][10][11]
The choice of radioligand will ultimately depend on the specific research question. For studies focused specifically on the PDE4B subtype, ¹⁸F-PF-06445974 is currently the leading candidate. For general PDE4 imaging, --INVALID-LINK---rolipram remains a viable, albeit non-selective, option. The development of next-generation, subtype-selective PDE4 radioligands with improved metabolic stability will continue to advance our understanding of the role of these important enzymes in health and disease.
References
- 1. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of r-[11C]rolipram for PET imaging of phosphodieterase-4: in vivo binding, metabolism, and dosimetry studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis in human brain of [11C](R)-rolipram, a positron emission tomographic radioligand to image phosphodiesterase 4: a retest study and use of an image-derived input function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inis.iaea.org [inis.iaea.org]
- 15. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP) [mdpi.com]
- 17. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
Translating PF-06445974 from Bench to Bedside: A Comparative Guide to its Translational Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational potential of PF-06445974, a selective phosphodiesterase-4B (PDE4B) inhibitor developed as a positron emission tomography (PET) radioligand. By objectively comparing its performance in animal models and human studies with relevant alternatives, this document serves as a critical resource for researchers in neuropsychiatric and neuroinflammatory drug development.
Executive Summary
This compound has emerged as a promising tool for in-vivo quantification of PDE4B, an enzyme implicated in a range of neurological and psychiatric disorders. Preclinical studies in rodents and non-human primates have demonstrated its high affinity and selectivity for PDE4B, excellent brain permeability, and utility in PET imaging. The successful first-in-human study has further underscored its potential as a biomarker in clinical research. However, the translation of these findings into therapeutic applications requires a thorough understanding of its performance relative to other PDE4 inhibitors and a clear view of the challenges, such as the presence of radiometabolites and interactions with efflux transporters. This guide synthesizes the available data to provide a holistic perspective on the translational journey of this compound.
Comparative Data: this compound and Alternatives
To contextualize the translational potential of this compound, it is essential to compare its characteristics with other relevant compounds. The following tables summarize key in vitro and in vivo data for this compound, the pan-PDE4 inhibitor Rolipram, the PDE4D-selective inhibitor Zatolmilast, and a next-generation PDE4B radioligand, [18F]P4B-2412.
Table 1: In Vitro Potency and Selectivity of PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. PDE4D | Species | Reference |
| This compound | PDE4B | <1 | >36-fold | Human | [1] |
| Rolipram | Pan-PDE4 | ~2 | Non-selective | Human | [2] |
| Zatolmilast (BPN14770) | PDE4D | - | Selective for PDE4D | Human | [3] |
| [18F]P4B-2412 | PDE4B | 2 | 22-fold | Not Specified | [4][5] |
Table 2: Preclinical and Clinical PET Imaging Data
| Compound | Species | Brain Uptake (SUVmax) | Total Distribution Volume (V T, mL/cm³) | Key Findings | Reference |
| [18F]this compound | Rodent (Rat) | High | Not Reported | High brain specificity and robust uptake. | [6][7] |
| Non-Human Primate | ~2-3 | Not Reported | Good brain uptake, high specific binding. | [4][8] | |
| Human | ~2-3 | 9.5 ± 2.4 (whole brain) | Quantified PDE4B with reasonable success; potential radiometabolite contamination. | [4][9][10] | |
| [18F]P4B-2412 | Rodent (Mouse) | ~0.45 | Not Reported | Rapid brain penetration with gradual washout. | [4] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using Graphviz.
Figure 1: Simplified PDE4B signaling pathway and the inhibitory action of this compound.
Figure 2: Translational workflow for [18F]this compound from preclinical to clinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of [18F]this compound.
Rodent PET Imaging Protocol (Rat Model of Depression)[6][7]
-
Animal Model: Chronic Unpredictable Mild Stress (CUMS) model is used to induce depression-like phenotypes in rats.
-
Radiotracer Injection: Rats are injected with 15-25 MBq of [18F]this compound through the tail vein.
-
Uptake Period: A 60-minute uptake period is allowed.
-
Anesthesia: During the uptake and scanning period, rats are anesthetized with isoflurane.
-
PET Scanning: A 10-minute static PET scan is performed, followed by a CT scan for anatomical co-registration.
-
Image Analysis: Regions of interest (ROIs), including the cerebral cortex, hippocampus, and cerebellum, are automatically drawn. The Standardized Uptake Value (SUV) is calculated for each region. The relative SUV (SUVR) is determined by normalizing the regional SUV to the cerebellum SUV.
Non-Human Primate PET Imaging Protocol[8][11]
-
Animal Preparation: Rhesus monkeys are anesthetized and positioned in the PET scanner.
-
Radiotracer Injection: A bolus of [18F]this compound is administered intravenously.
-
Dynamic PET Scan: A dynamic PET scan is acquired over 90-120 minutes.
-
Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the parent radioligand and its metabolites.
-
Blocking Studies: To determine specific binding, a separate scan is performed after pre-treatment with a blocking agent, such as non-radiolabeled this compound (0.1 mg/kg) or Rolipram.
-
Data Analysis: The total distribution volume (V T) is calculated using a two-tissue compartment model with the arterial input function.
First-in-Human PET Imaging Protocol (NCT03030391)[12]
-
Study Population: Healthy adult volunteers are recruited.
-
Dosimetry Phase: A whole-body PET scan is performed with a low dose of [18F]this compound (~2 mCi) to assess radiation dosimetry.
-
Brain Imaging Phase: Participants undergo a kinetic brain PET scan for up to 120 minutes following an injection of up to 5 mCi of [18F]this compound.
-
Arterial Input Function: An arterial line is placed to obtain serial blood samples for the measurement of the parent radioligand concentration in plasma.
-
Data Analysis: The primary outcome is the identifiability and time stability of the distribution volume (V T) calculated using compartmental modeling.
-
Test-Retest Analysis: A subset of participants undergoes a second PET scan to assess the test-retest variability of the measurements.
Discussion and Future Directions
The development of this compound represents a significant advancement in the in vivo study of PDE4B. Its successful translation from animal models to humans provides a valuable tool for understanding the role of this enzyme in health and disease.
Translational Concordance: There is a good correlation in the regional brain distribution of [18F]this compound between non-human primates and humans, with the highest uptake observed in the thalamus and striatum. This consistency supports the utility of non-human primate models for predicting human brain kinetics of this radioligand.
Challenges and Limitations: The first-in-human study identified two key challenges: the potential for a radiometabolite to cross the blood-brain barrier and the influence of efflux transporters (P-gp and BCRP) on the brain kinetics of the parent compound.[9][10] While the impact of the radiometabolite was considered minor, these factors can introduce variability and complicate the quantitative analysis of PET data.
Comparison with Alternatives:
-
Rolipram , as a pan-PDE4 inhibitor, lacks the specificity to dissect the individual roles of PDE4 subtypes in vivo. Its use is further limited by significant side effects, including nausea and emesis.[2]
-
Zatolmilast shows promise as a PDE4D-selective therapeutic, particularly for cognitive disorders like Fragile X syndrome.[3] Its development highlights the therapeutic potential of targeting specific PDE4 subtypes.
-
[18F]P4B-2412 , a regioisomer of this compound, has shown promising preclinical data with potentially improved washout kinetics.[4][5] Further head-to-head comparisons in larger animal models and eventually in humans will be necessary to determine if it offers a significant advantage over [18F]this compound.
Future Perspectives: The translational journey of this compound is a testament to the power of molecular imaging in drug development. Future research should focus on:
-
Clarifying the impact of radiometabolites and efflux transporters on [18F]this compound quantification in different patient populations.
-
Utilizing [18F]this compound in clinical trials of novel PDE4B-targeting therapeutics to measure target engagement and inform dose selection.
-
Developing next-generation PDE4B radioligands , such as [18F]P4B-2412, with improved pharmacokinetic and pharmacodynamic properties.
-
Exploring the therapeutic potential of selective PDE4B inhibitors in preclinical models of various neuropsychiatric and neuroinflammatory disorders, building on the insights gained from imaging studies with this compound.
References
- 1. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for PF-06445974
Immediate Safety and Logistical Information
Proper handling and storage are critical to ensure the stability of PF-06445974 and the safety of laboratory personnel. Unused or waste this compound should be treated as hazardous chemical waste. If the compound is radiolabeled (e.g., with ¹⁸F for PET imaging), it must be handled as radioactive waste, following all relevant institutional and national regulations.
Storage and Handling of this compound Stock:
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
To prevent product inactivation, it is recommended to aliquot the solution after preparation and avoid repeated freeze-thaw cycles.
Step-by-Step Disposal Plan for Chemical Waste
The disposal of chemical waste is regulated and must be performed in a compliant manner to ensure environmental and personal safety.[1]
-
Identification and Classification: Treat all unused or contaminated this compound as hazardous chemical waste.[2] If the compound is radiolabeled, it must be managed as radioactive waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Store incompatible waste types separately to prevent dangerous reactions.[3][4] For example, acids should be kept separate from bases, and oxidizing agents from reducing agents.[3]
-
Container Selection: Use a compatible, leak-proof container for waste collection. The original container is often the best choice if it is in good condition.[2][3] The container must have a secure cap and should not be filled beyond 90% capacity to allow for expansion.[3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date of waste generation.[1] Do not use abbreviations or chemical formulas.[1]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[4] This area should be secure and away from general laboratory traffic.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1] Complete any required hazardous waste forms with accurate information about the waste composition.[1]
Special Considerations for Radiolabeled this compound
As this compound is used as a PET radioligand, it is often labeled with a radionuclide like ¹⁸F. The disposal of radioactive waste is strictly regulated and requires additional precautions.
-
Segregation: Radioactive waste must be segregated from non-radioactive chemical waste.
-
Labeling: In addition to the chemical information, the waste container must be labeled with the universal radiation symbol, the radionuclide (e.g., ¹⁸F), the activity level, and the date.
-
Shielding: Use appropriate shielding (e.g., lead) to minimize radiation exposure.
-
Decay-in-Storage: For short-lived radionuclides like ¹⁸F (half-life of approximately 110 minutes), waste may be stored for decay until it reaches background radiation levels. After this, it may be disposed of as chemical waste, provided it is no longer radioactive. Consult your Radiation Safety Officer (RSO) for specific procedures.
-
Disposal: The disposal of radioactive waste is managed by the institution's Radiation Safety Office.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[2][5]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[5]
-
Container Disposal: After triple rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[4]
Experimental Protocols
No experimental protocols for the specific disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for laboratory chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling PF-06445974
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for the investigational compound PF-06445974. Therefore, this guidance is based on the best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). This compound is a potent phosphodiesterase-4B (PDE4B) inhibitor, and compounds of this nature require stringent safety protocols to prevent occupational exposure. A risk assessment specific to the planned laboratory operations should be conducted before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling materials like this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[1] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100 (or equivalent) particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95) | Generally not recommended as the primary respiratory protection when handling potent compounds, but may be considered for low-risk activities after a thorough risk assessment. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals during procedures. |
| Body Protection | Disposable Coveralls | Coveralls made of materials such as Tyvek® are recommended to protect against chemical splashes and fine particulates. |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[2] |
Engineering Controls
Engineering controls are the primary means of controlling exposure to HPAPIs and should be implemented to minimize reliance on PPE.[3][4]
-
Containment at the Source: All handling of powdered or volatile forms of this compound should occur within a containment device.[5][6]
-
Gloveboxes or Barrier Isolators: These provide the highest level of containment and are recommended for weighing, dispensing, and compounding operations.[6]
-
Ventilated Enclosures or Fume Hoods: A certified chemical fume hood with adequate face velocity can be used for less hazardous operations. The performance of the hood should be regularly verified.
-
-
Facility Design:
-
Negative Pressure Rooms: The laboratory where the compound is handled should be under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[4]
-
Airlocks: Access to the handling area should be through an airlock to maintain pressure differentials.
-
HEPA Filtration: Exhaust air from containment devices and the handling room should be passed through high-efficiency particulate air (HEPA) filters.[5]
-
Operational and Disposal Plans
A systematic approach is essential for the safe handling of potent compounds like this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE and engineering controls are in place and functioning correctly.
-
Prepare a spill kit appropriate for chemical hazards.
-
Have a validated decontamination solution readily available.
-
-
Handling:
-
Perform all manipulations of the compound within a primary engineering control (e.g., glovebox, fume hood).
-
Keep containers of the compound sealed when not in use.
-
Use a "wet" technique (e.g., dampening surfaces with a suitable solvent) to reduce dust generation when handling powders.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate and alert personnel in the vicinity.
-
Don the appropriate PPE before re-entering the area.
-
Use the spill kit to contain and clean the spill, working from the outer edges inward.
-
All materials used for spill cleanup must be treated as hazardous waste.
-
-
Decontamination and PPE Removal:
-
Thoroughly decontaminate all surfaces and equipment after use with a validated cleaning agent.
-
Remove PPE in a designated doffing area, taking care to avoid self-contamination.
-
Dispose of single-use PPE as hazardous waste.
-
Disposal Plan
The disposal of waste contaminated with potent pharmaceutical compounds must be handled with care to protect human health and the environment.[7][8]
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, coveralls, vials, and cleaning materials, must be segregated as hazardous pharmaceutical waste.
-
Containerization:
-
Use clearly labeled, leak-proof containers for all hazardous waste.
-
For sharps (needles, scalpels), use designated sharps containers.
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The empty container can then be disposed of according to institutional policy.[9]
-
-
Disposal Method:
Visualizations
Caption: Workflow for the safe handling of potent compounds like this compound.
References
- 1. aiha.org [aiha.org]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pharmtech.com [pharmtech.com]
- 4. How Engineering Controls Protect Operators Working with High-Potency Compounds | Powder Systems Ltd [powdersystems.com]
- 5. altasciences.com [altasciences.com]
- 6. escopharma.com [escopharma.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
